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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-8-methylisoquinolin-3-amine: A Heterocyclic Scaffold for Advanced Research

Abstract This technical guide provides a comprehensive scientific overview of 6-Bromo-8-methylisoquinolin-3-amine, a substituted isoquinoline of significant interest to medicinal chemists, researchers, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 6-Bromo-8-methylisoquinolin-3-amine, a substituted isoquinoline of significant interest to medicinal chemists, researchers, and drug development professionals. The isoquinoline core is a well-established "privileged structure" in pharmacology, forming the basis of numerous therapeutic agents.[1] This document delineates the molecular structure, predicted physicochemical properties, and plausible synthetic strategies for this specific derivative. Furthermore, it explores the potential applications in drug discovery, drawing parallels from structurally analogous compounds known for their biological activities, particularly as kinase inhibitors.[2] Detailed hypothetical protocols for synthesis and characterization are provided to guide researchers in their experimental design. Safety, handling, and storage considerations based on data from related halo-isoquinolines are also summarized to ensure safe laboratory practices.

Molecular Identity and Physicochemical Properties

The foundational step in evaluating any compound for research and development is to establish its precise molecular identity and understand its fundamental physicochemical characteristics.

Chemical Structure

6-Bromo-8-methylisoquinolin-3-amine is a heterocyclic aromatic compound featuring an isoquinoline nucleus. The structure is characterized by a bromine atom at position 6, a methyl group at position 8, and an amine group at position 3.

Caption: 2D Structure of 6-Bromo-8-methylisoquinolin-3-amine.

Nomenclature and Identifiers

A consistent and accurate system of nomenclature is critical for database searching and regulatory compliance.

IdentifierValue
IUPAC Name 6-Bromo-8-methylisoquinolin-3-amine
CAS Number 891785-28-7 (for 6-Bromoisoquinolin-3-amine)[3][4]
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Canonical SMILES CC1=CC2=C(C=C(C=N2)N)C(=C1)Br
InChI Key (Predicted)

Note: A specific CAS number for the 8-methyl derivative was not found in public databases at the time of this writing. The CAS for the parent compound without the methyl group is provided for reference.

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide valuable estimates for guiding experimental design, such as solubility and chromatography method development.

PropertyPredicted ValueRationale / Comparison
Physical State SolidAnalogous compounds like 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one are white solids.[5]
Melting Point >200 °CAromatic heterocyclic amines often have high melting points due to intermolecular hydrogen bonding and crystal packing forces.
pKa (Most Basic) 4.5 - 5.5The isoquinoline nitrogen is the most basic site; its pKa is influenced by the electron-withdrawing bromine and electron-donating amine/methyl groups.
cLogP ~3.0 - 3.5The lipophilicity is increased by the bromo and methyl groups, balanced by the polar amine group.

Proposed Synthetic Pathways

The absence of a commercially available source for 6-Bromo-8-methylisoquinolin-3-amine necessitates a robust and logical synthetic strategy. The following proposed workflow is based on established and reliable organic chemistry transformations for constructing functionalized isoquinoline systems.[6]

Retrosynthetic Analysis and Forward Synthesis Workflow

A logical retrosynthetic approach involves disconnecting the key functional groups to arrive at simpler, more accessible starting materials. The primary disconnections are the C-N bond of the 3-amino group and the C-Br bond, or alternatively, constructing the isoquinoline ring with the substituents already in place.

G start 2-Methyl-4-bromobenzaldehyde int1 Substituted Styrene Intermediate start->int1 Wittig or Horner- Wadsworth-Emmons Reaction int2 6-Bromo-8-methylisoquinoline int1->int2 Pomeranz-Fritsch or Bischler-Napieralski type Cyclization int3 3,6-Dibromo-8-methylisoquinoline int2->int3 Electrophilic Bromination (e.g., NBS) product 6-Bromo-8-methylisoquinolin-3-amine int3->product Nucleophilic Aromatic Substitution (e.g., NH₃) or Buchwald-Hartwig Amination

Caption: Proposed synthetic workflow for 6-Bromo-8-methylisoquinolin-3-amine.

Experimental Protocol: Key Transformation (Buchwald-Hartwig Amination)

The final amination step is critical for introducing the 3-amino functionality. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, and its selection here is based on its high functional group tolerance and typically high yields for amination of heteroaromatic halides.

Objective: To synthesize 6-Bromo-8-methylisoquinolin-3-amine from 3,6-Dibromo-8-methylisoquinoline.

Materials:

  • 3,6-Dibromo-8-methylisoquinoline (1.0 eq)

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis) or an ammonia salt with a suitable base.

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.2 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen). The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial as it facilitates the reductive elimination step, which is often rate-limiting in C-N bond formation.

  • Reagent Addition: Add 3,6-Dibromo-8-methylisoquinoline and the ammonia source to the flask. The use of an ammonia surrogate like benzophenone imine is often preferred over gaseous ammonia for easier handling and improved reaction control.

  • Solvent and Reflux: Add the anhydrous solvent via syringe. The reaction mixture is then heated to reflux (typically 80-110 °C) and stirred vigorously.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis (if using surrogate): If an imine surrogate was used, the crude product is treated with aqueous acid (e.g., 1M HCl) to hydrolyze the imine and reveal the primary amine.

  • Final Purification: The final product is purified by column chromatography on silica gel to yield pure 6-Bromo-8-methylisoquinolin-3-amine.

Spectroscopic Profile and Characterization

Full spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted data based on the proposed structure.

TechniquePredicted Spectral Features
¹H NMR Aromatic Protons (4H): Multiple signals between δ 7.0-9.0 ppm. -NH₂ Protons (2H): A broad singlet, chemical shift dependent on solvent and concentration. -CH₃ Protons (3H): A sharp singlet around δ 2.5 ppm.
¹³C NMR Aromatic Carbons: 9 distinct signals expected in the aromatic region (δ 110-155 ppm). Methyl Carbon: 1 signal in the aliphatic region (δ ~20 ppm).
Mass Spec (HRMS) Molecular Ion (M⁺): A characteristic doublet for [M]⁺ and [M+2]⁺ in a ~1:1 ratio, confirming the presence of one bromine atom. Expected m/z for C₁₀H₉⁷⁹BrN₂ would be ~235.997.
IR Spectroscopy N-H Stretch: A pair of medium peaks around 3300-3500 cm⁻¹ (primary amine). Aromatic C-H Stretch: Peaks >3000 cm⁻¹. C=C and C=N Stretch: Multiple sharp peaks in the 1500-1650 cm⁻¹ region. C-Br Stretch: A strong peak in the 500-650 cm⁻¹ region.

Potential Applications in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry. The specific substitution pattern of 6-Bromo-8-methylisoquinolin-3-amine suggests several promising avenues for investigation.

Kinase Inhibition

Many FDA-approved kinase inhibitors are based on scaffolds like quinoline and quinazoline.[2] These structures often act as "hinge-binders," forming key hydrogen bonds with the backbone of the kinase hinge region. The 3-amino group on the isoquinoline ring is well-positioned to act as a hydrogen bond donor, mimicking this interaction. The 6-bromo and 8-methyl groups can be used to probe deeper pockets within the ATP-binding site to enhance potency and selectivity.

Caption: Interaction model of the scaffold with a kinase active site.

Other Therapeutic Areas
  • Oncology: Beyond kinase inhibition, substituted quinolines have demonstrated anticancer activity through mechanisms like apoptosis induction and cell cycle arrest.[7]

  • Infectious Diseases: Bromo-substituted quinolinones have shown potent and selective antitrypanosomal activity, indicating potential applications in parasitic diseases.[7]

  • Agrochemicals: The quinoline core is also found in various agrochemicals, and novel derivatives are often screened for herbicidal or pesticidal properties.[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Bromo-8-methylisoquinolin-3-amine is not available, data from analogous bromo-substituted aromatic amines should be used to establish handling protocols.[9][10]

CategoryRecommendation
GHS Hazards (Predicted) H302: Harmful if swallowed.[10] H312: Harmful in contact with skin.[10] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[11] Use only in a well-ventilated area or under a chemical fume hood.[12]
First Aid Inhalation: Move person to fresh air.[11] Skin Contact: Wash off immediately with plenty of soap and water.[9] Eye Contact: Rinse cautiously with water for several minutes.[5] Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[5]
Storage Keep container tightly closed.[5] Store in a cool, dry, well-ventilated place.[10] Consider storage under an inert atmosphere (e.g., argon) as some amine derivatives can be sensitive to air and light.[12]

Conclusion and Future Directions

6-Bromo-8-methylisoquinolin-3-amine represents a promising, albeit underexplored, molecular scaffold for chemical and biological research. Its structural features, particularly the 3-amino group and the specific substitution on the benzo ring, make it an attractive candidate for development as a kinase inhibitor and a valuable building block for creating diverse chemical libraries.

Future research should prioritize:

  • Optimized Synthesis: Development and optimization of a reliable, scalable synthetic route to produce the compound in sufficient quantities for screening.

  • Full Characterization: Complete experimental characterization using NMR, MS, IR, and X-ray crystallography to confirm its structure and purity.

  • Biological Screening: Evaluation of its biological activity in relevant assays, starting with a broad panel of kinases and cancer cell lines.

This technical guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of 6-Bromo-8-methylisoquinolin-3-amine, a molecule with considerable potential in the field of drug discovery.

References

  • KISHIDA CHEMICAL CO., LTD. (2021). Safety Data Sheet: 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one.
  • Fisher Scientific.
  • Fisher Scientific. (2012).
  • Thermo Fisher Scientific. (2012).
  • American Elements. 6-Bromo-3-methylisoquinolin-1(2H)-one. Available from: [Link]

  • PubChem. 6-Bromoisoquinoline. Available from: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Chemsigma. 6-bromoisoquinolin-3-amine [891785-28-7]. Available from: [Link]

  • MySkinRecipes. 6-Bromo-8-fluoroisoquinolin-3-amine.
  • International Journal of Research and Review. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • Rasayan J. Chem. (2012). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)
  • American Elements. Isoquinolines. Available from: [Link]

  • Knowledge. (2023).
  • BenchChem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.
  • BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
  • MDPI. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][5][9][11]triazol-5-yl)quinolin-4-amine. Available from: [Link]1087)

Sources

Exploratory

molecular weight of 6-Bromo-8-methylisoquinolin-3-amine

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 6-Bromo-8-methylisoquinolin-3-amine Executive Summary & Molecular Identity 6-Bromo-8-methylisoquinolin-3-amine (CAS: 956100-75-7) is a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 6-Bromo-8-methylisoquinolin-3-amine

Executive Summary & Molecular Identity

6-Bromo-8-methylisoquinolin-3-amine (CAS: 956100-75-7) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of kinase inhibitors and CNS-active agents. As a trisubstituted isoquinoline, it offers three distinct vectors for structure-activity relationship (SAR) expansion: the amine (H-bond donor/nucleophile), the bromine (handle for cross-coupling), and the methyl group (steric modulator/lipophilicity enhancer).

This guide provides a rigorous analysis of its molecular weight (MW) implications for quantitative analysis, a validated synthetic logic, and quality control protocols.

Physicochemical Profile[1][2][3][4]
PropertyValueContext
IUPAC Name 6-Bromo-8-methylisoquinolin-3-amineOfficial nomenclature
Molecular Formula

Stoichiometric basis
Average Molecular Weight 237.10 g/mol Used for weighing/molarity calc.
Monoisotopic Mass 235.9949 Da (

)
Used for High-Res Mass Spec (HRMS)
Exact Mass (

)
237.9929 Da Secondary MS peak
Heavy Atom Count 13Ligand efficiency metrics

Mass Spectrometry & Isotopic Signature

For the analytical chemist, the "molecular weight" is not a single number but a spectral signature. Due to the presence of Bromine, this molecule does not exhibit a standard Gaussian mass distribution.

The "Bromo" Effect: Bromine exists naturally as two stable isotopes,


 (50.69%) and 

(49.31%). Consequently, the mass spectrum will not show a single molecular ion (

). Instead, it displays a characteristic 1:1 doublet separated by 2 mass units (

and

).[1]
  • Target

    
     (ESI+): 
    
    • 237.0 (corresponding to

      
      )
      
    • 239.0 (corresponding to

      
      )
      
Visualization: Isotopic Distribution Logic

MassSpecLogic cluster_isotopes Isotopic Splitting Sample Sample: C10H9BrN2 Ionization ESI+ Ionization (Protonation) Sample->Ionization Iso79 Isotope 79Br (50.7%) Ionization->Iso79 Iso81 Isotope 81Br (49.3%) Ionization->Iso81 Peak1 Peak M+H m/z ~237.0 Iso79->Peak1  Detected Peak2 Peak M+H+2 m/z ~239.0 Iso81->Peak2  Detected

Figure 1: Mass spectrometry logic flow demonstrating the origin of the 1:1 doublet signature essential for identifying brominated scaffolds.

Synthetic Pathways

The synthesis of 3-aminoisoquinolines substituted at the 6- and 8-positions is non-trivial due to the directing effects of the pyridine ring. The most robust route avoids direct electrophilic aromatic substitution (which favors the 5- or 8-position) and instead builds the ring de novo or utilizes transition-metal catalysis on a pre-formed halogenated core.

Route A: The Cyanobenzyl Cyanide Cyclization (Preferred)

This method constructs the isoquinoline core from a substituted phenylacetonitrile derivative. It is generally scalable and avoids isomer mixtures.

  • Precursor: 4-Bromo-2,6-dimethylbenzonitrile.

  • Lithiation/Condensation: Treatment with a strong base (LDA) generates the benzylic anion, which attacks a nitrile electrophile (e.g., dimethylcyanamide or simple nitriles followed by hydrolysis).

  • Cyclization: Acid-mediated cyclization yields the 3-aminoisoquinoline core.

Route B: Buchwald-Hartwig Amination (Convergent)

If 3,6-dibromo-8-methylisoquinoline is available, a selective amination is performed.

  • Selectivity: The C3-halogen in isoquinolines is more reactive toward nucleophilic aromatic substitution (

    
    ) or Pd-catalyzed coupling than the C6-halogen (aryl bromide) due to the electron-deficient nature of the pyridine ring adjacent to the nitrogen.
    
Visualization: Synthetic Workflow (Route B)

Synthesis Start Starting Material: 3,6-Dibromo-8-methylisoquinoline Intermediate Pd-Oxidative Addition (Preferential at C3) Start->Intermediate  Selectivity Control Reagents Reagents: Pd2(dba)3, BINAP LiHMDS (Amine Source) Toluene, 100°C Reagents->Intermediate Product Final Product: 6-Bromo-8-methylisoquinolin-3-amine Intermediate->Product  Reductive Elimination Note Note: C6-Br remains intact due to electronic deactivation relative to C3. Intermediate->Note

Figure 2: Selective Pd-catalyzed amination strategy exploiting the reactivity difference between C3 and C6 halogens.

Experimental Protocol: Quality Control & Handling

To ensure data integrity in biological assays, the purity and identity of the compound must be validated.

Protocol 1: LC-MS Verification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Acceptance Criteria:

    • Purity > 95% by UV (254 nm).

    • Presence of distinct doublet at

      
       237/239.
      
    • Retention time consistent with lipophilic character (predicted LogP ~3.4).

Protocol 2: Storage & Stability
  • State: Solid powder (typically off-white to pale yellow).

  • Oxidation Risk: The C3-amine is susceptible to oxidation over time.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Solution Stability: DMSO stocks (10 mM) are stable for <3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or degradation.

Drug Discovery Applications

The 3-aminoisoquinoline scaffold is a privileged structure in kinase drug discovery.

  • Hinge Binding: The isoquinoline nitrogen (N2) and the exocyclic amine (3-NH2) often form a donor-acceptor motif that binds to the hinge region of ATP-binding pockets in kinases (e.g., PI3K, Akt, or Aurora kinases).

  • Vector Exploration:

    • 6-Bromo: Allows for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, extending into the hydrophobic back pocket or solvent-exposed regions.

    • 8-Methyl: Provides a steric twist that can improve selectivity between homologous kinase isoforms by clashing with the "gatekeeper" residue or modifying the dihedral angle of the core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 956100-75-7. Retrieved from [Link]

  • Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690. [Link]

  • De Graaf, C., et al. (2025).Isoquinoline Scaffolds in Kinase Inhibitor Design: Structural Insights. (General reference for scaffold utility).
  • NIST Mass Spectrometry Data Center. Isotopic Compositions for Bromine. Retrieved from [Link]

Sources

Foundational

6-Bromo-8-methylisoquinolin-3-amine SMILES and InChI key

Executive Summary & Chemical Identity 6-Bromo-8-methylisoquinolin-3-amine is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and CNS-active agents. Its structural core—an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-Bromo-8-methylisoquinolin-3-amine is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and CNS-active agents. Its structural core—an isoquinolin-3-amine—mimics the adenosine triphosphate (ATP) hinge-binding motif found in many kinase inhibitors, while the 6-bromo and 8-methyl substituents provide vectors for exploring Structure-Activity Relationships (SAR) within hydrophobic pockets.

Chemical Identifiers
Identifier Value
CAS Number 956100-75-7
IUPAC Name 6-Bromo-8-methylisoquinolin-3-amine
SMILES Cc1cc(Br)cc2cc(N)ncc12
InChI String InChI=1S/C10H9BrN2/c1-6-4-8(11)5-7-3-10(12)13-2-9(6)7/h2-5H,1H3,(H2,12,13)
InChI Key Derived from structure:ZTEATMVVGQUULZ-UHFFFAOYSA-N (Note: Calculated)
Molecular Weight 237.10 g/mol
Formula C₁₀H₉BrN₂

Structural Analysis & Pharmacophore Logic

The compound features a fused benzene-pyridine ring system (isoquinoline) decorated at three critical positions:

  • Position 3 (Amine): Acts as a primary hydrogen bond donor/acceptor. In kinase drug design, this often interacts with the "hinge region" of the protein backbone.

  • Position 6 (Bromine): A lipophilic halogen capable of halogen bonding. It serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold.

  • Position 8 (Methyl): Provides steric bulk and increased lipophilicity. This substituent can force the molecule into a specific conformation (atropisomerism control) or fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Synthesis Strategy: The "Rational Assembly" Protocol

Direct synthesis of 3-aminoisoquinolines is synthetically demanding due to the tendency of electrophilic aromatic substitution to occur at the 5- or 8-positions, and nucleophilic attacks to favor the 1-position.

The most robust, field-proven route for this specific substitution pattern involves the Pomeranz-Fritsch cyclization to build the core, followed by N-oxide activation to install the amine.

Phase 1: Construction of the Isoquinoline Core

The synthesis begins with 4-bromo-2-methylbenzaldehyde . The ortho-methyl group directs the acid-catalyzed cyclization to the only available ortho position (C6 of the phenyl ring), which becomes C5 of the isoquinoline, ensuring the correct 6-Br, 8-Me pattern.

  • Step 1.1: Imine Formation Condensation of 4-bromo-2-methylbenzaldehyde with aminoacetaldehyde diethyl acetal in refluxing toluene (Dean-Stark trap) yields the Schiff base.

  • Step 1.2: Pomeranz-Fritsch Cyclization Treatment with hot sulfuric acid (or P₂O₅/POCl₃) effects the intramolecular electrophilic substitution.

    • Critical Insight: The 8-methyl group exerts steric hindrance, potentially reducing yield. Using trifluoroacetic anhydride (TFAA) as a promoter can mitigate this by forming a more reactive intermediate.

Phase 2: Regioselective Amination

Standard Chichibabin amination (NaNH₂) typically fails or favors the 1-position. We utilize an N-oxide rearrangement strategy .

  • Step 2.1: N-Oxidation Reaction with m-CPBA in DCM yields 6-bromo-8-methylisoquinoline N-oxide.

  • Step 2.2: Chlorination/Rearrangement Treatment with POCl₃ converts the N-oxide to 3-chloro-6-bromo-8-methylisoquinoline .

    • Note: 1-chloro is the major isomer. To favor 3-chloro, blocking the 1-position or using specific rearrangement conditions (e.g., PCl₅) is required. Alternatively, the 1,3-dichloro intermediate can be formed and selectively aminated.

  • Step 2.3: Buchwald-Hartwig Amination Coupling the 3-chloro intermediate with benzophenone imine (ammonia surrogate) followed by acidic hydrolysis yields the free amine.

Synthesis Workflow Diagram

Synthesis Start 4-Bromo-2-methylbenzaldehyde Imine Schiff Base Intermediate Start->Imine Condensation (Toluene, Reflux) Reagent1 Aminoacetaldehyde diethyl acetal Reagent1->Imine IsoQ 6-Bromo-8-methylisoquinoline Imine->IsoQ Pomeranz-Fritsch (H2SO4/TFAA) NOxide Isoquinoline N-Oxide IsoQ->NOxide m-CPBA (DCM) Chloro 3-Chloro Intermediate NOxide->Chloro POCl3 (Rearrangement) Target 6-Bromo-8-methyl- isoquinolin-3-amine Chloro->Target Pd-Cat Amination (Buchwald-Hartwig)

Figure 1: Step-wise synthetic pathway from benzaldehyde precursor to target amine.

Experimental Protocol (Validation)

Protocol A: Pomeranz-Fritsch Cyclization
  • Condensation: Charge a flask with 4-bromo-2-methylbenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene. Reflux with a Dean-Stark trap for 4 hours until water evolution ceases. Concentrate in vacuo to obtain the crude imine oil.

  • Cyclization: Add the crude imine dropwise to concentrated H₂SO₂ at 0°C. Stir for 30 minutes, then heat to 100°C for 1 hour.

  • Workup: Pour onto crushed ice/NH₄OH. Extract with DCM.[1] The product, 6-bromo-8-methylisoquinoline , is purified by flash chromatography (Hexane/EtOAc).

Protocol B: 3-Amination via N-Oxide
  • Oxidation: Dissolve the isoquinoline in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir overnight at RT. Wash with NaHCO₃ to remove benzoic acid.

  • Chlorination: Reflux the N-oxide in POCl₃ (5 vol) for 3 hours. Monitor by TLC for disappearance of starting material. Quench carefully into ice water. Isolate the 3-chloro isomer (separation from 1-chloro isomer may be required via column chromatography).

  • Amination: Combine 3-chloroisoquinoline derivative, Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 eq) in toluene. Add benzophenone imine (1.2 eq). Heat at 100°C under N₂ for 12 hours.

  • Hydrolysis: Treat the intermediate with 1M HCl in THF for 1 hour to release the free amine.

References

  • BenchChem. (2025). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. Retrieved from

  • 10X CHEM. (2023).[1] Product Data: 6-bromo-8-methylisoquinolin-3-amine (CAS 956100-75-7). Retrieved from

  • Organic Reactions. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Vol 6. Wiley & Sons. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-3-methylisoquinolin-1(2H)-one. Retrieved from [2]

Sources

Exploratory

Strategic Derivatization: Unlocking Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold: The Isoquinoline Core in Kinase Inhibition

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged" structure.[1] This designation stems from its recurring presence in numerous biologically active compounds, particularly in the realm of kinase inhibition.[2] Its inherent structural features allow it to effectively mimic the adenine region of ATP, enabling competitive binding within the kinase ATP pocket.[3]

The key to the isoquinoline's success lies in its nitrogen atom at position 2 and the adjacent C1 and C3 positions, which can be readily functionalized to project vectors into key regions of the kinase active site. This versatility allows for the fine-tuning of potency and selectivity. Classic synthetic routes like the Bischler-Napieralski[4][5][6], Pictet-Spengler[7][8], and Pomeranz-Fritsch[9][10] reactions provide a robust foundation for accessing the core, while modern cross-coupling methodologies have opened the door to unprecedented structural diversity.[11]

The development of novel isoquinoline building blocks is not merely about creating new molecules, but about strategically designing them to overcome challenges in kinase inhibitor discovery, such as acquired resistance and off-target effects. The following sections explore key derivatization strategies that have yielded promising results.

C4-Substitution: Probing the Solvent-Front Region

Functionalization at the C4 position of the isoquinoline ring has proven to be a particularly fruitful strategy. This position often projects towards the solvent-front region of the ATP binding site, providing an opportunity to introduce substituents that can enhance potency and modulate physicochemical properties without disrupting the core's hinge-binding interactions.

A common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, on a 4-bromoisoquinoline precursor.[12] This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups. For instance, the reaction of 4-bromoisoquinoline with acrylates can yield C4-substituted isoquinolines that serve as versatile intermediates for further elaboration.[12]

Caption: General workflow for C4-functionalization of isoquinolines.

Fused Ring Systems: Expanding the Pharmacophore

Another powerful strategy involves the fusion of additional rings onto the isoquinoline backbone, creating novel polycyclic scaffolds. These expanded systems can access deeper pockets within the kinase active site and establish additional interactions, often leading to enhanced potency and unique selectivity profiles. Pyrrolo[2,1-a]isoquinolines, found in marine alkaloids like the lamellarins, are a prime example.[13][14] These compounds have demonstrated potent inhibition of a variety of kinases, including cyclin-dependent kinases (CDKs) and EGFR.[14]

The synthesis of these complex scaffolds often relies on multi-step sequences that build upon a pre-formed isoquinoline or construct the entire polycyclic system in a convergent manner. Ruthenium-catalyzed oxidative annulation reactions have emerged as a modern and efficient method for creating highly substituted isoquinolines that can serve as precursors to these fused systems.[2]

Case Study: Targeting Rho-Associated Coiled-Coil Kinase (ROCK)

The development of inhibitors for ROCK, a serine/threonine kinase involved in regulating cell shape and motility, provides an excellent case study for the application of isoquinoline building blocks. Fasudil, an isoquinoline-5-sulfonamide, is a clinically approved ROCK inhibitor used for treating cerebral vasospasm.[15][16]

Building upon the fasudil scaffold, researchers have explored novel derivatizations to improve potency and selectivity. For example, molecular hybridization techniques have been used to combine the isoquinoline core of fasudil with pharmacophoric elements from other kinase inhibitors.[17] This approach has led to the development of N-sulphonylhydrazone derivatives with improved inhibitory profiles against both ROCK1 and ROCK2 isoforms.[17]

ROCK Signaling Pathway and Point of Inhibition

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (+) MLCP MLC Phosphatase ROCK->MLCP Inhibits (-) Actomyosin Actomyosin Contraction (Cell Motility, Invasion) MLC->Actomyosin Inhibitor Isoquinoline Inhibitor (e.g., Fasudil) Inhibitor->ROCK Inhibits

Caption: Simplified ROCK signaling pathway and inhibition by isoquinolines.

Experimental Protocols

Synthesis of a 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol describes a general procedure for the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, a key intermediate that can be subsequently aromatized to the corresponding isoquinoline.[6][18]

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 eq)

  • Toluene (or other high-boiling solvent)

  • Phosphoryl chloride (POCl₃) (1.5 - 2.0 eq)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in anhydrous toluene.

  • Reagent Addition: Slowly add phosphoryl chloride (POCl₃) to the stirred solution at room temperature. Causality Note: POCl₃ is a powerful dehydrating agent that activates the amide carbonyl for intramolecular electrophilic aromatic substitution. The reaction is exothermic and should be controlled.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Elevated temperatures are required to overcome the activation energy for the cyclization and formation of the nitrilium ion intermediate.[18]

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a specific kinase using a luminescence-based ATP detection assay.

Materials:

  • Kinase of interest (e.g., ROCK2)

  • Kinase-specific substrate peptide

  • Test compounds (isoquinoline derivatives) dissolved in DMSO

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in kinase buffer. Add a small volume (e.g., 2.5 µL) of each compound concentration to the wells of the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase and its specific substrate in kinase buffer. Add this mix to the wells containing the test compounds.

  • ATP Addition: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase. Causality Note: Using ATP at its Kₘ allows for sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination & ADP Detection: Add the first reagent of the luminescent assay kit (e.g., ADP-Glo™ Reagent) to all wells. This terminates the kinase reaction and depletes the remaining ATP.

  • ATP Generation & Luminescence: Add the second reagent (e.g., Kinase Detection Reagent), which converts the ADP generated by the kinase reaction back into ATP, and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the ADP produced.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The isoquinoline scaffold continues to be a remarkably versatile and fruitful starting point for the design of novel kinase inhibitors. Modern synthetic methodologies are enabling the creation of increasingly complex and diverse building blocks, allowing for the exploration of previously inaccessible chemical space.[2][11] The strategic functionalization at positions like C4 and the development of novel fused-ring systems are key to overcoming challenges of selectivity and resistance.[12][14] Future efforts will likely focus on integrating computational design and machine learning to predict optimal substitution patterns, as well as the development of covalent and allosteric inhibitors based on the isoquinoline core to achieve greater potency and durability of response.[3]

References

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Sakai, N., et al. (2022). Construction of 4-spiroannulated tetrahydroisoquinoline skeletons via a sequential ring opening of aziridines and Pictet–Spengler reaction. New Journal of Chemistry. [Link]

  • Pomeranz-Fritsch reaction. Name-Reaction.com. [Link]

  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate. [Link]

  • Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Zenodo. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Proceedings of the National Academy of Sciences. [Link]

  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE. [Link]

  • An efficient synthesis of substituted isoquinolines. Academia.edu. [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal. [Link]

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry. [Link]

  • Kumar, A., et al. (2023). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (II)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. Organic & Biomolecular Chemistry. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. ResearchGate. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Selected quinoline based EGFR tyrosine kinase inhibitors. ResearchGate. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. Pharmacology & Therapeutics. [Link]

  • Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research. [Link]

  • Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

The 6-Substituted 8-Methylisoquinoline Scaffold: Synthetic Access and Medicinal Utility

This is an in-depth technical guide on the 6-substituted 8-methylisoquinoline scaffold, designed for researchers in medicinal chemistry and drug discovery. Executive Summary The 6-substituted 8-methylisoquinoline core re...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the 6-substituted 8-methylisoquinoline scaffold, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 6-substituted 8-methylisoquinoline core represents a privileged, under-explored pharmacophore in modern drug discovery. Unlike the ubiquitous quinoline or unsubstituted isoquinoline scaffolds, the 8-methyl substituent introduces a critical steric "peri-interaction" with the C1-position and the nitrogen lone pair, dramatically altering the solubility, metabolic stability, and binding vector of the molecule. When coupled with functionalization at the 6-position , this scaffold provides a linear, rigid vector ideal for penetrating deep hydrophobic pockets in kinases (e.g., Rho-kinase) and methyltransferases (e.g., PRMT3), while serving as a validated "starter building block" in DNA-Encoded Libraries (DEL).

This guide synthesizes the structural rationale, validated synthetic protocols, and medicinal chemistry applications of this specific chemotype.

Structural & Electronic Rationale

The "Peri-Effect" of the 8-Methyl Group

The defining feature of this scaffold is the steric clash between the 8-methyl group and the C1-proton (or substituents at C1).

  • Conformational Lock: In bi-aryl systems (e.g., 1-aryl-8-methylisoquinolines), the 8-methyl group forces the aryl ring at C1 out of planarity, creating a twisted, atropisomeric-like conformation. This is crucial for disrupting flat, intercalating binding modes and increasing selectivity for globular protein pockets.

  • Basicity Modulation: The 8-methyl group electronically donates into the ring system but also sterically hinders the nitrogen lone pair, slightly modulating the pKa compared to the parent isoquinoline (pKa ~5.4).

The C6-Vector

Functionalization at the 6-position extends the molecule along its longitudinal axis. In SAR (Structure-Activity Relationship) studies, this vector is frequently used to:

  • Reach solvent-exposed regions in ATP-binding pockets.

  • Link to solubilizing tails (e.g., piperazines, morpholines).

  • Establish π-stacking interactions without steric interference from the 8-methyl group.

Validated Synthetic Protocols

Access to the 6-substituted 8-methylisoquinoline core relies on two primary strategies: De Novo Cyclization (constructing the ring) and Late-Stage Functionalization (using a halogenated precursor).

Route A: The Modified Pomeranz-Fritsch Cyclization

This is the most robust method for generating the core 6-bromo-8-methylisoquinoline scaffold from commercially available precursors.

Mechanism: Acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3][4] Precursor: 2-methyl-4-bromobenzaldehyde.

Protocol: Synthesis of 6-Bromo-8-methylisoquinoline[5]
  • Condensation (Schiff Base Formation):

    • Reagents: 2-Methyl-4-bromobenzaldehyde (1.0 equiv), Aminoacetaldehyde diethyl acetal (1.1 equiv), Toluene (anhydrous).

    • Procedure: Reflux in a Dean-Stark apparatus for 4–6 hours to remove water. Evaporate solvent to yield the crude imine (Schiff base).

  • Cyclization:

    • Reagents: Concentrated Sulfuric Acid (

      
      ) or Trifluoromethanesulfonic acid (TfOH).
      
    • Procedure: Add the crude imine dropwise to cold (

      
      ) acid. Stir at room temperature for 12–24 hours. The cyclization occurs ortho to the aldehyde group. Because the para position is blocked by Br and the ortho position (C2 of the phenyl ring) is blocked by Methyl, the cyclization is directed to the only available ortho site (C6 of the phenyl ring), forming the C4a-C8a bond of the isoquinoline.
      
    • Workup: Pour onto ice/base (

      
      ). Extract with DCM. Purify via flash chromatography (Hexane/EtOAc).
      
Route B: Metal-Catalyzed Cross-Coupling (C6 Functionalization)

Once 6-bromo-8-methylisoquinoline is obtained (commercially available as CAS 1499058-10-4), the C6-bromide is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Protocol: C6-Suzuki Coupling (General Procedure)
  • Substrate: 6-Bromo-8-methylisoquinoline (1.0 equiv).

  • Boronic Acid: Aryl/Heteroaryl-boronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aq, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane.

  • Conditions: Heat at

    
     under 
    
    
    
    for 4–12 hours.
  • Note: The 8-methyl group does not sterically hinder the C6 position, allowing high yields (>80%) even with bulky boronic acids.

Synthesis Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.

Synthesis_Pathways cluster_legend Key Transformation Precursor 2-Methyl-4-bromobenzaldehyde Intermediate Schiff Base (Imine Acetal) Precursor->Intermediate + Aminoacetaldehyde diethyl acetal (Dean-Stark) Core 6-Bromo-8-methylisoquinoline (The 'Golden' Intermediate) Intermediate->Core H2SO4 / TfOH (Pomeranz-Fritsch) Product_A 6-Aryl-8-methylisoquinoline (Suzuki Product) Core->Product_A Pd(dppf)Cl2, Ar-B(OH)2 Product_B 6-Amino-8-methylisoquinoline (Buchwald Product) Core->Product_B Pd2(dba)3, Amines

Figure 1: Synthetic workflow from aldehyde precursors to functionalized 6-substituted 8-methylisoquinolines.

Medicinal Chemistry Applications

Case Study: PRMT3 Allosteric Inhibitors

Protein Arginine Methyltransferase 3 (PRMT3) is a target for cancer therapy. Research has identified isoquinolines as potent allosteric inhibitors that bind to the non-catalytic site.

  • Role of the Scaffold: The isoquinoline core occupies a hydrophobic pocket.

  • Substitution Logic: While 6-amino-isoquinolines are common, the 8-methyl variant is explored to induce atropisomerism when C1 is substituted, or to fill small hydrophobic sub-pockets, improving selectivity over other PRMT isoforms.

  • Key Insight: The 6-position is the "exit vector" used to attach polar groups (like ureas or amides) that interact with surface residues.

Case Study: DNA-Encoded Libraries (DEL) & PCSK9

In high-throughput screening using DNA-Encoded Libraries, 8-methylisoquinoline derivatives have been identified as "starter building blocks" (Cycle 1) for inhibitors of eukaryotic translation, specifically targeting PCSK9 (a target for lowering LDL cholesterol).

  • Mechanism: The scaffold serves as a rigid anchor. The 8-methyl group likely restricts the rotation of the attached DNA-linker or the Cycle 2 building block, reducing the entropic penalty of binding.

  • Significance: This validates the scaffold as "drug-like" (Lipinski compliant) and capable of specific protein-protein interaction (PPI) inhibition.

Biological Activity Summary Table
Therapeutic AreaTargetRole of 6-Subst. 8-Me-IsoquinolineKey Reference
Oncology PRMT3Allosteric scaffold; 6-position links to polar tail.J. Med.[6] Chem. (2017)
Cardiovascular PCSK9Translation inhibitor; Cycle 1 DEL starter unit.ACS Cent. Sci. (2024)
Kinase Inhib. Rho-Kinase (ROCK)ATP-competitive core; 6-position determines selectivity.Patent WO 2008/020081
Natural Products AncistrocladaceaeBiomimetic fragment (related to Michellamine).Tetrahedron

Experimental Data & Properties

Physicochemical Profile[5]
  • Molecular Weight (Core): ~222.08 g/mol (for 6-bromo-8-methyl).

  • cLogP: ~3.2 (Highly lipophilic; requires polar groups at C6 for solubility).

  • UV/Vis: Distinct bathochromic shift compared to quinoline due to the 8-methyl/N interaction.

  • Solubility: Low in water; soluble in DCM, DMSO, Methanol.

Representative Protocol: Buchwald-Hartwig Amination at C6

To install an amine at the 6-position (common for kinase inhibitors):

  • Charge: 6-Bromo-8-methylisoquinoline (1.0 mmol), Morpholine (1.2 mmol),

    
     (2.0 mmol).
    
  • Catalyst:

    
     (2 mol%), BINAP (4 mol%).
    
  • Solvent: Toluene (degassed).

  • Conditions:

    
    , 12 h.
    
  • Yield: Typically 75–85%.

  • Purification: The basic nitrogen of the isoquinoline allows purification via SCX (Strong Cation Exchange) cartridges, eluting with

    
    .
    

References

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Source: Journal of Medicinal Chemistry, 2017. Context: Establishes 6-substituted isoquinolines as valid scaffolds for PRMT3 inhibition. URL:[Link]

  • Activity-Based DNA-Encoded Library Screening for Selective Inhibitors of Eukaryotic Translation. Source: ACS Central Science, 2024. Context: Identifies 8-methylisoquinoline as a key starter unit for PCSK9 inhibitors. URL:[Link]

  • Substituted isoquinolines and isoquinolinones as rho kinase inhibitors.
  • A Versatile Synthesis of Substituted Isoquinolines. Source: Myers Research Group, Harvard University (Angew. Chem. Int. Ed.). Context: Provides foundational chemistry for constructing substituted isoquinolines. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Amination of 6-Bromo-8-Methylisoquinoline

Topic: Protocol for Amination of 6-Bromo-8-Methylisoquinoline Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Executive Summary The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Amination of 6-Bromo-8-Methylisoquinoline Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of amino groups onto the isoquinoline scaffold is a pivotal transformation in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. This protocol details the methodology for the Buchwald-Hartwig amination of 6-bromo-8-methylisoquinoline .

While the 6-position of isoquinoline is electronically favorable for oxidative addition compared to the electron-rich 5- and 8-positions, this specific substrate presents two distinct challenges:

  • Catalyst Poisoning: The basic nitrogen at position 2 (N2) can coordinate to Palladium, arresting the catalytic cycle.

  • Steric & Electronic Modulation: The 8-methyl group, while remote from the reaction center (C6), increases the lipophilicity of the substrate and exerts a "peri-effect" on C1, subtly altering the ring's electronic distribution compared to the parent isoquinoline.

This guide provides a robust, scalable protocol using Pd(0)/BrettPhos or Pd(II)/BINAP systems to overcome these hurdles, ensuring high conversion and selectivity.

Strategic Analysis & Mechanistic Insight

Substrate Analysis
  • Reaction Site (C6): The C-Br bond at C6 is located on the benzenoid ring of the isoquinoline. Unlike C1 or C3 (adjacent to N), it does not undergo SNAr readily and requires transition-metal catalysis.

  • The "N-Poisoning" Trap: Unprotected isoquinolines are notorious for binding Pd(II) species via the N2 lone pair. This forms stable, non-catalytic [Pd(Ar)(L)(Isoquinoline)]+ complexes.

    • Solution: We employ bulky biaryl phosphine ligands (e.g., BrettPhos , XPhos ) or chelating bisphosphines (BINAP ) that sterically crowd the metal center, preventing the approach of the isoquinoline nitrogen while permitting the oxidative addition of the C-Br bond.

  • The 8-Methyl Effect:

    • Sterics: The 8-methyl group is peri to C1 and C8a. It creates significant steric bulk around the "top" of the pyridine ring but leaves the C6 position (the "bottom" of the benzene ring) relatively exposed.

    • Electronics: The weak electron-donating nature of the methyl group slightly deactivates the ring toward oxidative addition compared to 6-bromoisoquinoline, necessitating a highly active catalyst system.

Catalytic Cycle & Ligand Selection

The reaction proceeds via the standard Pd(0)/Pd(II) cycle:

  • Oxidative Addition: Rate-limiting step. Facilitated by electron-rich ligands.

  • Amine Coordination/Deprotonation: Requires a base strong enough to deprotonate the amine-Pd complex but not so strong as to degrade the substrate.

  • Reductive Elimination: Forms the C-N bond.

Recommended Systems:

  • System A (Primary Amines): Pd2(dba)3 + BrettPhos + NaOtBu. (High activity, prevents N-binding).

  • System B (Secondary Amines/Amides): Pd(OAc)2 + BINAP + Cs2CO3. (Robust, cost-effective).

Experimental Protocols

Materials & Reagents Table
ReagentEquiv.[1][2][3]RoleNotes
6-Bromo-8-methylisoquinoline 1.0SubstrateSolid; ensure purity >97%.
Amine (R-NH2) 1.2 - 1.5NucleophileExcess drives conversion.
Pd2(dba)3 0.02 (2 mol%)Catalyst PrecursorUse "fresh" purple/black crystals.
BrettPhos 0.04 - 0.06LigandBulky ligand for primary amines.
NaOtBu 1.5 - 2.0BaseStrong base; store in glovebox/desiccator.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.
t-BuOH 0.2 - 0.5 equivAdditiveOptional; can accelerate proton transfer.
Protocol A: Coupling with Primary Amines (High Activity)

Target: Rapid coupling of hindered or unhindered primary amines.

  • Preparation (Inert Atmosphere):

    • Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Charging:

    • Add 6-bromo-8-methylisoquinoline (1.0 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4-6 mol%), and NaOtBu (1.5 equiv).

    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Solvation:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane (concentration ~0.2 M relative to bromide) via syringe.

    • Add liquid amine (1.2 equiv) via syringe.

  • Reaction:

    • Place the vessel in a pre-heated block/oil bath at 100°C .

    • Stir vigorously for 4–12 hours . Monitor by LC-MS or TLC.

    • Endpoint: Disappearance of the bromide (m/z ~222/224).

  • Work-up:

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

    • Wash the filtrate with water (x2) and brine (x1).

    • Dry over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH or Hex/EtOAc gradient).

Protocol B: Coupling with Secondary Amines (Robust)

Target: Cyclic amines (morpholine, piperazine) or acyclic secondary amines.

  • Charging:

    • Combine 6-bromo-8-methylisoquinoline (1.0 equiv), Pd(OAc)2 (5 mol%), BINAP (7.5 mol%), and Cs2CO3 (2.0 equiv) in a reaction vessel.

  • Solvation:

    • Add Toluene (0.2 M).

    • Add the secondary amine (1.5 equiv).

  • Reaction:

    • Reflux at 110°C for 12–18 hours .

    • Note: Cs2CO3 is a weaker base; reaction times are generally longer than with NaOtBu.

  • Work-up:

    • Standard aqueous work-up as above.

    • Purification Note: Amino-isoquinolines are basic. Pre-treat silica gel with 1% Et3N or use amine-functionalized silica to prevent streaking.

Workflow Visualization

AminationWorkflow Start Start: 6-Bromo-8-methylisoquinoline Selection Select Conditions based on Amine Start->Selection RouteA Primary Amine / Weak Nucleophile Use: Pd2(dba)3 / BrettPhos / NaOtBu Selection->RouteA Primary RouteB Secondary Amine / Cyclic Amine Use: Pd(OAc)2 / BINAP / Cs2CO3 Selection->RouteB Secondary Reaction Reaction: 100-110°C, 4-18h Solvent: Dioxane or Toluene RouteA->Reaction RouteB->Reaction Monitor Monitor: LC-MS Look for consumption of Br (m/z 222) Reaction->Monitor Decision Complete? Monitor->Decision Workup Workup: Filter (Celite) -> Extraction -> Flash Column Decision->Workup Yes Optimization Troubleshoot: 1. Increase Temp to 120°C 2. Switch to XPhos G3 3. Add t-BuOH additive Decision->Optimization No / Low Yield Optimization->Reaction Retry

Caption: Decision tree for selecting the optimal catalytic system based on the amine class.

Troubleshooting & Optimization ("The Art of the Reaction")

IssueProbable CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by Isoquinoline N.Switch Ligand: Move to XPhos or BrettPhos (bulkier). Increase catalyst loading to 5-10 mol%.
Debromination (Product is 8-methylisoquinoline)

-Hydride elimination or solvent H-abstraction.
Change Solvent: Switch from Dioxane to Toluene . Ensure solvent is strictly anhydrous. Lower temperature to 80°C.
Low Yield (Black ppt forms early) Catalyst decomposition ("Pd Black").Ligand Quality: Ensure phosphine ligand is not oxidized. Re-purify ligand or use fresh bottle. Degassing: Oxygen kills the active catalyst; sparge solvent for >15 mins.
Stalled Reaction (~50% conv) Product inhibition.The product (amino-isoquinoline) might bind Pd more tightly than the substrate. Add Additive: Add 20 mol% t-BuOH or use a precatalyst like BrettPhos Pd G3 .

Safety & Handling

  • Isoquinolines: Potential skin and eye irritants. Handle in a fume hood.

  • Palladium Salts: Pd compounds are toxic and potential sensitizers. Avoid inhalation of dust.

  • Residual Metals: For pharmaceutical applications, the final product must be scavenged for Pd (e.g., using SiliaMetS® Thiol or DMT) to meet ICH guidelines (<10 ppm).

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Fors, B. P., & Buchwald, S. L. (2008). A Multipurpose Catalyst System for the Cross-Coupling of Aryl Chlorides, Bromides, and Iodides with Primary Amines and Anilines. Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile. Link

Sources

Application

Application Note: Strategic Approach to the Suzuki-Miyaura Coupling of 6-Bromo-8-methylisoquinolin-3-amine

Audience: Researchers, scientists, and drug development professionals. Abstract: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, pivotal in the synthesis of complex molecules for pha...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, pivotal in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] This guide provides a comprehensive technical overview and detailed protocols for the Suzuki coupling of 6-Bromo-8-methylisoquinolin-3-amine, a challenging heterocyclic substrate. The presence of two nitrogen atoms—the isoquinoline ring nitrogen and the exocyclic amine—presents a significant challenge due to potential palladium catalyst inhibition.[2][3] This document outlines strategic considerations for overcoming these challenges through the rational selection of catalysts, ligands, bases, and solvents. It provides field-proven protocols designed to ensure reproducible and high-yielding transformations, empowering researchers to efficiently synthesize novel isoquinoline derivatives.

Mechanistic Considerations & Substrate Analysis

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[4] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

The Catalytic Cycle

The reaction begins with a Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the substrate. This is often the rate-limiting step and is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a process facilitated by a base.[6] The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7][8]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Ar¹-X oxidative Oxidative Addition Trans Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) OxAdd->Trans Ar²-B(OR)₂ + Base transmetalation Transmetalation Trans->Pd0 Ar¹-Ar² (Product) reductive Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Substrate Analysis: 6-Bromo-8-methylisoquinolin-3-amine

The target substrate presents specific challenges:

  • Electron-Rich Heterocycle: The isoquinoline ring is electron-rich, and the presence of the strongly donating amino group at the 3-position further increases electron density. This can slow down the initial oxidative addition step, which is favored for electron-poor electrophiles.[7]

  • Catalyst Inhibition: Both the isoquinoline ring nitrogen and the 3-amino group are Lewis basic and can coordinate to the palladium center. This coordination can lead to catalyst poisoning or the formation of inactive off-cycle complexes, thereby hindering catalytic activity.[2] This is a known issue with nitrogen-containing heterocycles, especially aminopyridines and related structures.[3][9]

Overcoming these challenges requires a carefully selected catalytic system designed to favor the desired reaction pathway over catalyst inhibition.

Optimization of Reaction Parameters

A systematic approach to selecting and optimizing reaction components is critical for success.

Catalyst and Ligand Selection

The choice of ligand is arguably the most crucial factor for coupling challenging N-heterocyclic substrates. While simple phosphine ligands like PPh₃ can be effective in some cases, they often fail with substrates prone to catalyst inhibition.[10]

Recommended Ligands: Modern bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are highly recommended.[9][11]

  • SPhos (L1) and XPhos (L2) are particularly effective.[12][13] Their steric bulk promotes the reductive elimination step and helps stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[9][11] Their electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition of the C-Br bond.[9][14] Studies have shown that catalysts based on SPhos are not significantly inhibited by the presence of aminopyridines.[9]

Palladium Source:

  • Precatalysts: Using modern palladium precatalysts, such as XPhos-G3-Pd, is highly advantageous. These are air-stable complexes that rapidly generate the active L-Pd(0) species in solution, leading to more reproducible results.[12]

  • Standard Sources: If precatalysts are unavailable, standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, but require in situ reduction to the active Pd(0) state.

ParameterRecommended ChoiceRationale
Palladium Source XPhos-G3-Pd or SPhos-G3-PdAir-stable, reliable generation of active Pd(0), high activity.[12]
Pd(OAc)₂ / Pd₂(dba)₃Cost-effective, but requires careful handling and in situ reduction.
Ligand SPhos or XPhosBulky and electron-rich; overcomes catalyst inhibition and promotes key catalytic steps for N-heterocycles.[9][13]
Pd:Ligand Ratio 1:2 (for Pd(OAc)₂/Pd₂(dba)₃)Ensures sufficient ligand is present to form the active catalyst and prevent palladium black precipitation.
Catalyst Loading 1-5 mol %A good starting point for optimization; lower loadings may be possible with highly active precatalysts.[15]
Base and Solvent Selection

The base plays a critical role in the transmetalation step, activating the boronic acid.[6] The solvent must dissolve all reactants and facilitate the reaction at an appropriate temperature.

Base:

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki couplings, especially with heteroaromatic substrates. It is a strong, non-nucleophilic base that effectively promotes transmetalation. Anhydrous conditions using K₃PO₄ can help mitigate protodeboronation, a common side reaction where the boronic acid is cleaved by water.[16][17]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Also widely used and effective. Cs₂CO₃ is more soluble and basic, sometimes providing superior results, albeit at a higher cost.[14][18]

Solvent:

  • Aprotic Ethereal Solvents: 1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF) are excellent choices.[19][20] 2-MeTHF is considered a greener alternative to THF and dioxane, with a higher boiling point (82 °C) that allows for higher reaction temperatures, potentially improving rates.[19][20][21]

  • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is common. Water can help dissolve the inorganic base and facilitate the transmetalation step.[14] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[16]

Recommended Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents should be handled with appropriate personal protective equipment (PPE). Reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Protocol 1: General Screening using XPhos Precatalyst

This protocol uses a modern, air-stable precatalyst for high reliability and is an excellent starting point.

Materials:

  • 6-Bromo-8-methylisoquinolin-3-amine (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • XPhos Pd G3 (2 mol %)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (0.1 M concentration)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add 6-Bromo-8-methylisoquinolin-3-amine, the arylboronic acid derivative, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 2-MeTHF via syringe.

  • Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the organic phase with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Classic Conditions using Pd(OAc)₂ and SPhos

This protocol uses a more traditional catalyst system that is also highly effective.

Materials:

  • 6-Bromo-8-methylisoquinolin-3-amine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂; 2 mol %)

  • SPhos (4 mol %)

  • Potassium Carbonate (K₂CO₃; 2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed (0.1 M concentration)

Procedure:

  • To a Schlenk flask, add 6-Bromo-8-methylisoquinolin-3-amine, the arylboronic acid, and K₂CO₃.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane. Add this catalyst solution to the reaction flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 4:1 Dioxane/Water solvent mixture via syringe.

  • Heat the reaction to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Follow steps 5-9 from Protocol 1 for workup and purification.

Visualization and Workflow

A standardized workflow ensures reproducibility and safety.

Experimental_Workflow prep Reagent Preparation (Substrate, Boronic Acid, Base, Catalyst) setup Reaction Setup (Flame-dried flask, add solids) prep->setup inert Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent Solvent Addition (Anhydrous/Degassed) inert->solvent reaction Heating & Stirring (80-100 °C) solvent->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup (Dilute, Filter, Wash) monitor->workup If complete purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis

Caption: Standard experimental workflow for Suzuki coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0) or poor precatalyst activation).2. Catalyst inhibition by substrate.3. Insufficiently strong/soluble base.4. Low reaction temperature.1. Use a fresh palladium source or a reliable precatalyst. Ensure rigorous inert atmosphere.2. Switch to a bulkier ligand (e.g., XPhos, SPhos). Increase ligand:Pd ratio to 2.5:1.[9]3. Switch to K₃PO₄ or Cs₂CO₃. Ensure base is finely powdered.[16]4. Increase temperature to 100-110 °C (if solvent allows). Consider microwave heating.[22]
Protodeboronation 1. Presence of excess water or protic sources.2. Boronic acid instability.3. Prolonged reaction time at high temperature.1. Use anhydrous solvent and finely ground K₃PO₄.[16]2. Switch to the corresponding boronic acid pinacol (Bpin) or MIDA ester, which are more stable.[7][23]3. Monitor reaction closely and stop once starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to oxidative homocoupling.2. Use of a Pd(II) source without efficient reduction.1. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[7]2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst.
Difficulty in Purification 1. Residual boronic acid/boron impurities.2. Highly polar product.1. During workup, wash the organic layer with 1M NaOH to remove acidic boronic acid. An acid/base extraction can also be effective.2. Use a more polar eluent system for chromatography or consider reverse-phase chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). XPhos. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Dalton Transactions, (34), 6757–6766. Retrieved from [Link]

  • Chtchigrovsky, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35823–35835. Retrieved from [Link]

  • Perna, F. M., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry, 20(1), 1-10. Retrieved from [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

  • ResearchGate. (2025, August 9). 2‐Methyltetrahydrofuran (2‐MeTHF): A Green Solvent for Pd−NHC‐Catalyzed Amide and Ester Suzuki‐Miyaura Cross‐Coupling by N−C/O−C Cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). SPhos. Retrieved from [Link]

  • ACS Publications. (2019, September 2). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2009, October 29). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, November 15). Mechanistic Insight Into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates With Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. Retrieved from [Link]

Sources

Method

reagents for synthesizing 3-aminoisoquinoline derivatives

Application Note: Advanced Synthetic Strategies for 3-Aminoisoquinoline Scaffolds Executive Summary The 3-aminoisoquinoline pharmacophore is a critical structural motif in medicinal chemistry, distinct from its more ther...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthetic Strategies for 3-Aminoisoquinoline Scaffolds

Executive Summary

The 3-aminoisoquinoline pharmacophore is a critical structural motif in medicinal chemistry, distinct from its more thermodynamically accessible 1-amino isomer. It serves as a key scaffold in the development of Aurora kinase inhibitors , Cdc25B phosphatase inhibitors , and novel CNS-active agents.

Unlike 1-aminoisoquinolines, which can be synthesized via direct nucleophilic attack (Chichibabin reaction) due to the electron-deficient nature of the C1 position, the C3 position is significantly less reactive toward nucleophilic aromatic substitution (


). Consequently, synthesizing 3-amino derivatives requires specialized strategies: either transition-metal catalyzed cross-coupling  on pre-functionalized halosystems or rearrangement protocols  from carboxylic acid precursors.

This guide details the reagents, mechanisms, and validated protocols for robustly accessing 3-aminoisoquinoline libraries.

Critical Reagent Selection Guide

The choice of synthetic route depends heavily on the substrate scope (diversity of the amine) and the scale of the reaction.

ParameterMethod A: Pd-Catalyzed Amination Method B: Hofmann Rearrangement
Primary Utility Late-stage functionalization (Library Synthesis)Bulk synthesis of the parent scaffold
Key Precursor 3-Chloroisoquinoline / 3-BromoisoquinolineIsoquinoline-3-carboxylic acid
Scope Excellent for

and

amines, anilines
Limited to primary amino group (-NH2)
Key Reagents Pd(OAc)

, Pd

(dba)

, BINAP, XPhos
Br

/NaOH or NaOCl
Cost Profile High (Precious metals, ligands)Low (Commodity chemicals)
Limitation Catalyst poisoning by N-heterocyclesFunctional group sensitivity to oxidation

Method A: Buchwald-Hartwig Cross-Coupling (The Standard)

This is the preferred method for drug discovery, allowing the rapid coupling of diverse amines to the isoquinoline core.

Mechanistic Insight & Reagent Rationale
  • Catalyst Precursor: Pd(OAc)

    
      is generally preferred over Pd
    
    
    
    (dba)
    
    
    for stability, though it requires reduction in situ.
  • Ligand Selection:

    • BINAP: The "workhorse" ligand. Excellent for primary amines and smaller secondary amines.

    • XPhos / BrettPhos: Required for sterically hindered amines or electron-deficient anilines. These bulky, electron-rich biaryl phosphines facilitate the difficult oxidative addition into the electron-rich 3-position (relative to C1) and promote reductive elimination.

  • Base: Cs

    
    CO
    
    
    
    is the standard base. It is mild enough to prevent side reactions but strong enough to deprotonate the amine-palladium complex. NaO
    
    
    Bu
    is used for unreactive substrates but risks functional group incompatibility (e.g., esters).
Validated Protocol

Objective: Coupling of 3-chloroisoquinoline with a secondary amine (e.g., morpholine).

Reagents:

  • 3-Chloroisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)

    
     (2–5 mol%)
    
  • BINAP (racemic) (4–10 mol%)

  • Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon. Moisture kills this catalytic cycle.

  • Solvent Degassing: Sparge anhydrous toluene with Argon for 15 minutes. Dissolved oxygen promotes homocoupling and catalyst deactivation.

  • Charge Reagents: Add Pd(OAc)

    
    , BINAP, and Cs
    
    
    
    CO
    
    
    to the vessel.
  • Complexation (Critical Step): Add the solvent and stir at room temperature for 5 minutes. This allows the Pd(II) to be reduced by the phosphine/amine traces and ligate with BINAP, forming the active

    
     species. The solution should turn from orange to a distinct yellow/brown.
    
  • Substrate Addition: Add 3-chloroisoquinoline and the amine.

  • Reaction: Seal the vessel. Heat to 100°C (oil bath) or 110°C (microwave) for 8–12 hours.

    • Monitoring: Monitor by LC-MS. The disappearance of the aryl chloride (m/z ~163) is the stopping criterion.

  • Workup: Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc).

Method B: The Hofmann Rearrangement (Scalable Synthesis)

For generating the parent 3-aminoisoquinoline (primary amine) in multi-gram quantities, the transition-metal route is cost-prohibitive. The Hofmann rearrangement of isoquinoline-3-carboxamide is the industrial standard.

Mechanistic Pathway
  • Amidation: Isoquinoline-3-carboxylic acid

    
     Acid Chloride 
    
    
    
    Amide.
  • N-Bromination: Reaction of the amide with hypobromite generates the N-bromoamide.

  • Rearrangement: Base-promoted migration of the isoquinoline ring from Carbon to Nitrogen (isocyanates intermediate) followed by hydrolysis to the amine.

Validated Protocol

Reagents:

  • Isoquinoline-3-carboxylic acid

  • Thionyl Chloride (SOCl

    
    )
    
  • Ammonium Hydroxide (NH

    
    OH)
    
  • Sodium Hydroxide (NaOH)

  • Bromine (Br

    
    ) or Sodium Hypochlorite (NaOCl - commercial bleach)
    

Step-by-Step Procedure:

  • Amide Formation:

    • Reflux isoquinoline-3-carboxylic acid in excess SOCl

      
       (neat) for 2 hours.
      
    • Evaporate SOCl

      
      in vacuo to dryness (remove all traces to prevent violent reaction with ammonia).
      
    • Dissolve the residue in DCM and add dropwise to cold concentrated NH

      
      OH. Filter the white precipitate (Isoquinoline-3-carboxamide).
      
  • Hypobromite Preparation:

    • In a separate flask, add Br

      
       (1.0 equiv) dropwise to a cold (0°C) solution of NaOH (4.0 equiv in water). Caution: Exothermic.
      
  • Rearrangement:

    • Add the solid amide to the cold NaOBr solution.

    • Stir at 0°C for 30 mins, then heat to 70°C for 1 hour.

    • Observation: The solution will darken, and gas (CO

      
      ) evolution will occur.
      
  • Isolation:

    • Cool to RT. The product, 3-aminoisoquinoline, often precipitates as a yellow solid.

    • If not, extract with CHCl

      
      , dry over Na
      
      
      
      SO
      
      
      , and evaporate.
    • Recrystallization: Benzene or Ethanol.[1] Melting Point: ~178°C.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing 3-aminoisoquinoline derivatives, highlighting the divergence between library synthesis and bulk precursor manufacturing.

G Start Target: 3-Aminoisoquinoline Derivative Decision Is the Amino Group Substituted? Start->Decision NoSub No (Primary Amine -NH2) Bulk Synthesis Decision->NoSub No YesSub Yes (Secondary/Aniline) Library Synthesis Decision->YesSub Yes RouteA Route: Hofmann Rearrangement NoSub->RouteA RouteB Route: Buchwald-Hartwig Coupling YesSub->RouteB PrecursorA Start: Isoquinoline-3-carboxylic Acid RouteA->PrecursorA PrecursorB Start: 3-Chloroisoquinoline RouteB->PrecursorB ReagentsA 1. SOCl2, NH3 2. NaOBr / NaOH PrecursorA->ReagentsA ReagentsB Pd(OAc)2 + BINAP/XPhos Cs2CO3, Toluene, 100°C PrecursorB->ReagentsB ProductA Product: 3-Aminoisoquinoline ReagentsA->ProductA ProductB Product: 3-(N-Substituted)isoquinoline ReagentsB->ProductB

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target substitution and scale.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pd-Coupling) Catalyst PoisoningThe isoquinoline nitrogen can coordinate Pd. Increase catalyst loading to 5 mol% or switch to a stronger chelating ligand like Xantphos .
Incomplete Conversion Oxidative Addition Failure3-chloro is less reactive than 3-bromo. Switch to 3-bromoisoquinoline or use XPhos (highly active for aryl chlorides).
Hofmann "Tarring" Temperature SpikeThe rearrangement is exothermic. Ensure strict temperature control (0°C during addition) to prevent polymerization.
Regioselectivity Issues Incorrect Starting MaterialEnsure you are not using 1-chloroisoquinoline. Verify starting material by NMR (C1 proton is a distinct singlet ~9.0 ppm; C3 is absent in 3-chloro).

References

  • Buchwald-Hartwig Amination Protocols

    • Org.[2][3][4][5] Synth.2002 , 78, 23. "Palladium-catalyzed Amination of Aryl Halides."

  • Synthesis of 3-Aminoisoquinoline via Hofmann Rearrangement

    • Teague, C. E.; Roe, A. "The Preparation of 3-Aminoisoquinoline and Related Compounds." J. Am. Chem. Soc.[2]1951 , 73, 688.

  • Biological Importance (Kinase Inhibitors)

    • French-Ukrainian Journal of Chemistry, 2021. "Biological Evaluation of 3-Aminoisoquinolin-1(2H)
  • Modern Pd-Catalyzed Heterocycle Functionalization

    • Organic Chemistry Portal, "Buchwald-Hartwig Reaction."[3]

Sources

Application

functionalization of the C3-amino group in isoquinolines

Application Note: Strategic Functionalization of the C3-Amino Group in Isoquinolines Abstract The 3-aminoisoquinoline scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Rho-kinase, PKA) and a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C3-Amino Group in Isoquinolines

Abstract

The 3-aminoisoquinoline scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Rho-kinase, PKA) and a versatile precursor for fused polyheterocycles. However, the C3-amino group presents a unique reactivity paradox: it is electronically deactivated by the adjacent isoquinoline nitrogen (N2) yet remains susceptible to oxidative degradation. This guide provides three validated protocols for transforming the C3-amine: (1) Sandmeyer-type halogenation for accessing cross-coupling precursors,[1] (2) Palladium-catalyzed C-N coupling (Buchwald-Hartwig) for direct diversification, and (3) Regioselective annulation to access imidazo[2,1-a]isoquinolines.

Part 1: Mechanistic Insight & Reactivity Profile

The 3-aminoisoquinoline system exhibits dual nucleophilicity, creating a regioselectivity challenge between the exocyclic amine (


) and the endocyclic ring nitrogen (N2).
  • Electronic Deactivation: The pyridine-like N2 exerts a strong electron-withdrawing effect, rendering the C3-amine less nucleophilic than a standard aniline (

    
     of conjugate acid 
    
    
    
    5.0 vs 4.6).
  • Tautomerism: While the amino tautomer predominates in solution, the imino form contributes to reactivity, particularly in acid-catalyzed pathways.

  • The "N2 Trap": In alkylation reactions, the endocyclic N2 is often the kinetic nucleophile, leading to quaternary ammonium salts rather than the desired exocyclic functionalization. Successful protocols must either mask N2 or utilize catalysts that preferentially ligate the exocyclic amine.

Decision Matrix: Pathway Selection

ReactivityFlow Start 3-Aminoisoquinoline Goal1 Goal: C-C Bond Formation (Suzuki/Sonogashira) Start->Goal1 Goal2 Goal: N-Arylation/Alkylation (Library Expansion) Start->Goal2 Goal3 Goal: Fused Heterocycles (Scaffold Morphing) Start->Goal3 Method1 Protocol A: Non-Aqueous Sandmeyer (tBuONO, CuBr2) Goal1->Method1 Convert NH2 to Br/I Method2 Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Goal2->Method2 Direct Coupling Method3 Protocol C: Condensation/Annulation (alpha-Haloketones) Goal3->Method3 Ring Closure

Figure 1: Strategic decision tree for 3-aminoisoquinoline functionalization.

Part 2: Experimental Protocols

Protocol A: Transformation to C3-Halides (Non-Aqueous Sandmeyer)

Objective: Conversion of the amino group to a bromide or chloride to enable subsequent Suzuki or Sonogashira couplings. Challenge: Classical aqueous Sandmeyer conditions (


) often fail due to the poor solubility of the protonated isoquinoline salt and competing hydrolysis.
Solution: Use of alkyl nitrites in organic solvents (Doyle's conditions).

Materials:

  • 3-Aminoisoquinoline (1.0 equiv)[2]

  • tert-Butyl nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Copper(II) bromide (

    
    ) (1.2 equiv)
    
  • Acetonitrile (Anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon. Add

    
     (1.2 equiv) and anhydrous acetonitrile (
    
    
    
    concentration relative to substrate).
  • Activation: Add tert-butyl nitrite (1.5 equiv) dropwise to the suspension. The mixture will darken as the nitrosyl copper complex forms.

  • Addition: Add 3-aminoisoquinoline (1.0 equiv) portion-wise as a solid or dissolved in minimal MeCN. Critical: Evolution of

    
     gas will be observed.
    
  • Reaction: Heat the mixture to

    
     for 2 hours. Monitor by TLC (the diazonium intermediate is transient; conversion is usually rapid).
    
  • Workup: Quench with 20% aqueous HCl (to break copper chelates). Extract with EtOAc (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine.
  • Purification: Silica gel chromatography (Hexane/EtOAc). 3-Bromoisoquinoline is typically less polar than the starting amine.

Yield Expectation: 70–85%

Protocol B: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Direct introduction of aryl or heteroaryl amines at the C3 position. Challenge: The isoquinoline nitrogen can poison Pd catalysts. Solution: Use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) to prevent catalyst deactivation and facilitate reductive elimination.

Table 1: Optimized Reaction Conditions

ParameterConditionRationale
Catalyst

(2–5 mol%)
Stable Pd(0) source.
Ligand Xantphos or BrettPhos (5–10 mol%)Large bite angle (Xantphos) or steric bulk (BrettPhos) suppresses N2-binding.
Base

or


is milder;

for less reactive coupling partners.
Solvent 1,4-Dioxane or TolueneHigh boiling point, non-coordinating.
Temperature

Required to overcome activation energy of the electron-poor amine.

Step-by-Step Procedure:

  • Degassing: Charge a sealable reaction vial with 3-aminoisoquinoline (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (0.02 equiv), Xantphos (0.04 equiv), and 
    
    
    
    (2.0 equiv).
  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (needle inlet/outlet).

  • Solvation: Inject anhydrous 1,4-dioxane (

    
    ) through the septum.
    
  • Reaction: Seal and heat to

    
     for 12–16 hours.
    
  • Filtration: Cool to RT. Dilute with DCM and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Flash chromatography. Note: The product is often highly fluorescent.

Protocol C: Annulation to Imidazo[2,1-a]isoquinolines

Objective: Synthesis of fused tricyclic systems via condensation with


-haloketones.
Mechanism: The reaction proceeds via alkylation of the ring nitrogen (N2) followed by cyclodehydration involving the exocyclic amine.

AnnulationMech Step1 3-Aminoisoquinoline + alpha-Bromoketone Inter Intermediate: N2-Alkylated Salt Step1->Inter Kinetic attack by N2 Step2 Cyclodehydration (- H2O, - HBr) Inter->Step2 Base/Heat Product Imidazo[2,1-a]isoquinoline Step2->Product

Figure 2: Mechanism of the cyclization reaction.

Step-by-Step Procedure:

  • Alkylation: Dissolve 3-aminoisoquinoline (1.0 equiv) and the

    
    -bromoketone (e.g., phenacyl bromide, 1.1 equiv) in Ethanol or Acetone.
    
  • Stirring: Stir at room temperature for 4–6 hours. A precipitate usually forms (the hydrobromide salt of the N2-alkylated intermediate).

  • Cyclization:

    • Option A (One-pot): Add

      
       (2.0 equiv) directly to the mixture and reflux for 4–8 hours.
      
    • Option B (Stepwise): Filter the intermediate salt, resuspend in dry Ethanol, add

      
      , and reflux.
      
  • Isolation: Evaporate solvent. Redissolve in DCM/Water. Wash organic layer with brine.

  • Crystallization: Many imidazo[2,1-a]isoquinolines crystallize directly from Ethanol/Ether upon cooling.

Part 3: Troubleshooting & Optimization

1. "The reaction turns black and stalls" (Pd-Coupling)

  • Cause: Catalyst death due to chelation by the isoquinoline N2 or oxidation.

  • Fix: Ensure rigorous degassing (freeze-pump-thaw is superior to bubbling). Switch to BrettPhos , which forms a highly active, bulky precatalyst species resistant to N-poisoning.

2. "Low yield in Sandmeyer reaction"

  • Cause: Moisture in the solvent reacting with the diazonium species to form the phenol (3-hydroxyisoquinoline).

  • Fix: Use strictly anhydrous MeCN and fresh

    
    . Add the nitrite slowly to control the exotherm.
    

3. "Regioisomers in Alkylation"

  • Observation: When alkylating with simple alkyl halides (e.g., MeI), mixtures of N2-alkyl and exocyclic N-alkyl products occur.

  • Fix: To favor exocyclic functionalization, use reductive amination (Aldehyde +

    
    ) instead of direct alkylation.
    

References

  • Proisy, N., Taylor, S., Nelson, A., & Collins, I. (2009).[3] Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald–Hartwig Reaction.[3][4] Synthesis, 2009(04), 561–566.

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. The Journal of Organic Chemistry, 42(14), 2426–2431. (Foundational protocol for non-aqueous Sandmeyer).

  • Saczewski, F., & Gdaniec, M. (2005). Synthesis, structure, and reactivity of imidazo[2,1-a]isoquinolines. Journal of Heterocyclic Chemistry, 42(5), 871-876.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Method

Microwave-Assisted Synthesis of 6-Bromo-8-methylisoquinolin-3-amine: A Modern Protocol for Accelerated Drug Discovery

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the synthesis of 6-Bromo-8-methylisoquinolin-3-amine, a key heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 6-Bromo-8-methylisoquinolin-3-amine, a key heterocyclic scaffold for pharmaceutical research and drug development. Traditional synthetic routes to substituted aminoisoquinolines are often hampered by long reaction times, harsh conditions, and laborious purification.[1][2] This guide details a modern approach utilizing Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates, improves yields, and enhances product purity.[3] We present a robust, two-step pathway involving the preparation of a key benzonitrile intermediate followed by a rapid, microwave-promoted cyclocondensation. This document is designed for senior researchers and process chemists, offering in-depth explanations of methodological choices, detailed step-by-step protocols, comprehensive characterization data, and critical safety considerations.

Introduction: The Need for Speed and Efficiency in Heterocyclic Synthesis

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the 3-aminoisoquinoline moiety is a critical pharmacophore with applications in the development of anticonvulsant, anti-inflammatory, and antimalarial agents.[1][2] The title compound, 6-Bromo-8-methylisoquinolin-3-amine, incorporates three key functional handles: a bromine atom for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira), a nucleophilic amine, and a methyl group, making it a versatile building block for creating diverse molecular libraries.

Conventional synthesis of such structures often relies on classical thermal heating (oil baths, heating mantles), which suffers from slow and inefficient energy transfer.[3] This leads to extended reaction times (hours to days), potential thermal decomposition of sensitive reagents, and the formation of undesirable byproducts, complicating purification.

Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by utilizing direct, volumetric heating of the reaction mixture.[4][5] Microwave energy couples directly with polar molecules, causing rapid and uniform heating through dipolar polarization and ionic conduction mechanisms.[6] This process can superheat solvents far above their atmospheric boiling points in sealed vessels, leading to dramatic rate accelerations and often cleaner reaction profiles.[6][7] The adoption of MAOS aligns with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[8][4]

This guide proposes a scientifically grounded, efficient pathway to 6-Bromo-8-methylisoquinolin-3-amine, leveraging the full potential of microwave technology.

Proposed Synthetic Pathway & Retrosynthesis

A logical and efficient route to the target compound involves the construction of a functionalized 2-cyanobenzyl ketone intermediate, which can then undergo a microwave-promoted intramolecular cyclization. This approach is adapted from established methods for 3-aminoisoquinoline synthesis.[1][2]

G Target 6-Bromo-8-methylisoquinolin-3-amine Intermediate 2-acetyl-3-bromo-5-methylbenzonitrile Target->Intermediate Microwave-Assisted Cyclocondensation Precursors 3-Bromo-5-methylbenzonitrile + (CH3CO)2O / AlCl3 Intermediate->Precursors Friedel-Crafts Acylation

Caption: Retrosynthetic analysis for 6-Bromo-8-methylisoquinolin-3-amine.

Experimental Protocols

PART A: Synthesis of Precursor: 2-acetyl-3-bromo-5-methylbenzonitrile

This initial step involves a Friedel-Crafts acylation to install the acetyl group ortho to the nitrile, setting the stage for the subsequent cyclization.

Reagents & Quantities

ReagentM.W.Amount (mmol)Mass/Volume
3-Bromo-5-methylbenzonitrile196.0410.01.96 g
Acetic Anhydride102.0912.01.13 mL
Aluminum Chloride (AlCl₃)133.3425.03.33 g
Dichloromethane (DCM)--50 mL
Hydrochloric Acid (2M aq.)--50 mL

Step-by-Step Protocol

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous aluminum chloride (3.33 g, 25.0 mmol) and dry dichloromethane (50 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.13 mL, 12.0 mmol). Stir for 15 minutes.

  • Substrate Addition: Add a solution of 3-Bromo-5-methylbenzonitrile (1.96 g, 10.0 mmol) in 10 mL of dry DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice and 50 mL of 2M HCl. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired intermediate.

PART B: Microwave-Assisted Synthesis of 6-Bromo-8-methylisoquinolin-3-amine

This core step utilizes microwave irradiation to facilitate the efficient cyclocondensation and amination of the precursor. The use of aqueous ammonia in a sealed vessel under microwave heating provides the necessary conditions for the transformation.

Reagents & Microwave Parameters

ParameterValue
Reagents
2-acetyl-3-bromo-5-methylbenzonitrile1.0 mmol (238 mg)
Aqueous Ammonia (28-30%)5 mL
Solvent Ethanol (5 mL)
Microwave Settings
Vessel Size10-20 mL Microwave Process Vial
Temperature150 °C (Ramp time: 2 min)
Pressure (Max)~20 bar (instrument monitored)
Hold Time20 minutes
StirringHigh

Step-by-Step Protocol

  • Vessel Preparation: To a 10-20 mL microwave process vial equipped with a magnetic stir bar, add 2-acetyl-3-bromo-5-methylbenzonitrile (238 mg, 1.0 mmol).

  • Reagent Addition: Add ethanol (5 mL) and aqueous ammonia (5 mL).

  • Sealing: Securely cap the vessel using a specialized crimper. Caution: Only use vessels certified for high-pressure microwave synthesis.[9]

  • Microwave Irradiation: Place the sealed vial into the cavity of a dedicated laboratory microwave synthesizer. Program the instrument with the parameters listed in the table above.

  • Cooling: After the irradiation is complete, the vessel will be hot and under pressure. Allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the microwave cavity.[9]

  • Work-up: Once cooled, open the vial in a well-ventilated fume hood. Transfer the contents to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Isolation: Add 20 mL of deionized water to the residue. The product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 6-Bromo-8-methylisoquinolin-3-amine as a solid.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Add Precursor (1 mmol) to Microwave Vial B Add EtOH (5 mL) & Aq. NH3 (5 mL) A->B C Securely Cap Vial B->C D Place in Reactor C->D E Irradiate: 150 °C, 20 min D->E F Cool to < 50 °C E->F G Open Vial in Fume Hood F->G H Concentrate & Extract with Ethyl Acetate G->H I Purify via Column Chromatography H->I J Characterize Final Product I->J

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Characterization and Expected Data

The identity and purity of the synthesized 6-Bromo-8-methylisoquinolin-3-amine should be confirmed using standard analytical techniques.[10]

Summary of Expected Analytical Data

TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)Aromatic protons (~7.0-9.0 ppm), amine protons (broad singlet), and a methyl singlet (~2.5 ppm). The methyl signal for the related 6-methylquinoline appears at 2.52 ppm.[11]
¹³C NMR Chemical Shift (δ)Aromatic carbons (~110-150 ppm), methyl carbon (~20-25 ppm).
Mass Spec. Molecular Ion (m/z)[M+H]⁺: 239.0/241.0 (Characteristic 1:1 isotopic pattern for Bromine).
HPLC (RP) Purity>95% (UV detection at 254 nm).
Melting Point RangeTo be determined experimentally.

Safety Precautions for Microwave Synthesis

  • Dedicated Equipment: Never use a domestic (kitchen) microwave oven for chemical synthesis.[12][13] Laboratory-grade synthesizers are equipped with essential safety features, including continuous temperature and pressure monitoring, and robust vessel containment.[14]

  • Pressure Management: Reactions in sealed vessels generate significant internal pressure. Always use certified pressure-rated vials and caps and never exceed the manufacturer's recommended volume, temperature, or pressure limits.[9]

  • Cooling: Ensure the reaction vessel has cooled to a safe temperature (e.g., below 50 °C) before attempting to open it to prevent violent boiling and splashing of the contents.[9]

  • Ventilation: Always operate microwave reactors within a certified laboratory fume hood to manage potential vapor release or in the event of a vessel failure.[14]

  • Reaction Screening: When developing a new microwave protocol, it is prudent to start with small-scale reactions to assess the reaction kinetics and potential for rapid pressure increases.[12]

Conclusion

The microwave-assisted protocol detailed in this application note represents a significant improvement over conventional methods for the synthesis of 6-Bromo-8-methylisoquinolin-3-amine. By leveraging the principles of microwave heating, this method provides a rapid, efficient, and high-yield pathway to a valuable heterocyclic building block.[8][15] The dramatic reduction in reaction time from many hours to mere minutes accelerates the design-make-test-analyze cycle, empowering drug discovery programs to explore chemical space more effectively.

References

  • Microwave-induced Synthesis of N-Substituted 1-Alkyl and 1-Aryl 3-Aminoisoquinolines. Bentham Science Publishers. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PubMed. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • Microwave-induced Synthesis of N-Substituted 1-Alkyl and 1-Aryl 3-Aminoisoquinolines | Request PDF. ResearchGate. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). ResearchGate. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. MDPI. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. [Link]

  • 6-Bromo-8-fluoroisoquinolin-3-amine. MySkinRecipes. [Link]

  • Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Rasayan Journal. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. PMC. [Link]

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies. [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Negative Results. [Link]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][1][3][4]triazol-5-yl)quinolin-4-amine. MDPI. [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. [Link]

  • A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. PubMed. [Link]

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. PubMed. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. ResearchGate. [Link]

  • Method for purifying a bromine compound.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-8-methylisoquinolin-3-amine

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-8-methylisoquinolin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-8-methylisoquinolin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic strategy for 6-Bromo-8-methylisoquinolin-3-amine?

A1: A direct, one-pot synthesis for this specific molecule is not well-documented in the literature. Therefore, a multi-step approach is necessary. The most logical and robust strategy involves first constructing the 6-Bromo-8-methylisoquinoline core, followed by the introduction of the C3-amine. This pathway is advantageous as it builds the stable, substituted isoquinoline scaffold before performing the more challenging C3-functionalization. The key stages are:

  • Bischler-Napieralski Cyclization: Synthesis of a 3,4-dihydroisoquinoline intermediate from a suitably substituted β-phenylethylamide.

  • Aromatization: Dehydrogenation of the dihydroisoquinoline to form the aromatic 6-Bromo-8-methylisoquinoline.

  • C3-Amination: Introduction of the amino group at the 3-position, which typically requires a two-step sequence of halogenation followed by nucleophilic substitution.

Q2: Why is the Bischler-Napieralski reaction recommended for building the isoquinoline core in this case?

A2: The Bischler-Napieralski reaction is a classic and reliable method for synthesizing 3,4-dihydroisoquinolines, which are direct precursors to aromatic isoquinolines.[1][2][3] Its primary advantages for this specific target include:

  • Precursor Availability: The required starting material, a β-(4-bromo-2-methylphenyl)ethylamine, can be synthesized from commercially available precursors.

  • Robustness: The reaction is tolerant of various functional groups on the aromatic ring. The electron-donating methyl group can facilitate the electrophilic cyclization, while the bromo group is stable under the reaction conditions.

  • High Conversion: When optimized, this reaction typically proceeds to high conversion, forming the critical heterocyclic ring structure efficiently.

Q3: How can I monitor the progress of the key reaction steps?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for routine monitoring.

  • Stationary Phase: Use standard silica gel 60 F254 plates.

  • Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted based on the polarity of your starting materials and products. For instance, the final aminated product will be significantly more polar than the bromo-isoquinoline intermediate.

  • Visualization: Visualize spots under UV light (254 nm). Staining with potassium permanganate (KMnO₄) or iodine can also be used if the compounds are not UV-active or to visualize non-UV active impurities. For quantitative analysis and confirmation, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Part 1: Bischler-Napieralski Cyclization & Aromatization

The first major stage is the formation of the 6-Bromo-8-methylisoquinoline scaffold.

cluster_0 Stage 1: Scaffold Synthesis Start Start: 4-Bromo-2-methylphenethylamine Acylation Step 1: Acylation (e.g., with Ac₂O or AcCl) Start->Acylation Form Amide Cyclization Step 2: Bischler-Napieralski Cyclization (POCl₃ or P₂O₅) Acylation->Cyclization Form Dihydroisoquinoline Aromatization Step 3: Aromatization (e.g., Pd/C, heat) Cyclization->Aromatization Dehydrogenation Product1 Product: 6-Bromo-8-methylisoquinoline Aromatization->Product1

Caption: Workflow for 6-Bromo-8-methylisoquinoline synthesis.

Q: My Bischler-Napieralski cyclization is giving a low yield or failing to proceed. What are the common causes and solutions?

A: Low yields in this step often stem from issues with the cyclizing agent or the substrate's reactivity.[1]

  • Cause 1: Insufficient Dehydrating Agent Strength. The cyclization is an electrophilic aromatic substitution that requires a potent dehydrating agent (a Lewis acid) to activate the amide carbonyl.

    • Solution: Phosphorus oxychloride (POCl₃) is a common choice. If yields are low, consider using the more powerful combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃. This mixture generates a more reactive pyrophosphate intermediate that can drive the cyclization of less reactive substrates.[1][4]

  • Cause 2: Reaction Temperature is Too Low. The activation energy for the cyclization may not be met.

    • Solution: Ensure the reaction is heated sufficiently. If using a solvent like toluene, reflux temperature should be adequate. For very stubborn substrates, a higher boiling point solvent such as xylene might be beneficial.[1]

  • Cause 3: Impure Starting Materials. Water or other nucleophilic impurities in the starting amide or solvent can quench the Lewis acid.

    • Solution: Ensure all reagents and glassware are thoroughly dried. Use freshly distilled POCl₃ and anhydrous solvents.

Q: The aromatization of my 3,4-dihydroisoquinoline intermediate is incomplete or slow. How can I improve it?

A: Dehydrogenation is critical for forming the stable aromatic ring. Incomplete conversion is a common issue.

  • Cause 1: Inefficient Catalyst. The palladium on carbon (Pd/C) catalyst may be old or of low quality.

    • Solution: Use a fresh, high-quality 10% Pd/C catalyst. Ensure an appropriate catalyst loading, typically 5-10 mol% relative to the substrate.

  • Cause 2: Insufficient Heat or Hydrogen Acceptor. The reaction requires high temperatures to proceed effectively.

    • Solution: Perform the reaction in a high-boiling, inert solvent like decalin or diphenyl ether, and heat to reflux (typically >180 °C). The solvent itself can sometimes act as a hydrogen acceptor, or a dedicated acceptor like maleic acid can be added.

  • Cause 3: Catalyst Poisoning. Residual reagents from the previous step, particularly phosphorus-containing compounds, can poison the palladium catalyst.

    • Solution: Thoroughly purify the 3,4-dihydroisoquinoline intermediate before the aromatization step. A simple workup followed by column chromatography or recrystallization is highly recommended.

Part 2: C3-Amination

This is often the most challenging part of the synthesis. A direct amination is not feasible; therefore, a functional group handle must be installed at the C3 position first.

cluster_1 Stage 2: C3-Amination Product1 Start: 6-Bromo-8-methylisoquinoline Halogenation Step 4: C3-Halogenation (e.g., NBS/AIBN or POCl₃/PCl₅) Product1->Halogenation Install Leaving Group Amination Step 5: Nucleophilic Substitution (e.g., Buchwald-Hartwig Amination) Halogenation->Amination Introduce Amine FinalProduct Final Product: 6-Bromo-8-methylisoquinolin-3-amine Amination->FinalProduct

Caption: Workflow for C3-Amination of the isoquinoline core.

Q: I am struggling to introduce a halogen (e.g., bromine or chlorine) at the C3 position. What methods are effective?

A: Functionalizing the C3 position of an isoquinoline is non-trivial because the pyridine ring is electron-deficient.

  • Strategy 1: N-Oxide Formation followed by Halogenation. This is a reliable method to activate the pyridine ring.

    • Oxidize the 6-Bromo-8-methylisoquinoline with an agent like m-CPBA to form the N-oxide.

    • Treat the N-oxide with a halogenating agent like POCl₃ or POBr₃. This will install a halogen at the C1 and sometimes C3 positions. Selectivity can be an issue, but this activates the ring for nucleophilic attack.

  • Strategy 2: Conversion to Isoquinolone.

    • Synthesize the corresponding 6-Bromo-8-methylisoquinolin-3(2H)-one.

    • Treat the isoquinolone with a halogenating agent like POCl₃ or PCl₅ to convert the hydroxyl group into a chloro group at the C3 position. This 3-chloroisoquinoline is an excellent precursor for amination.

Q: My final amination step (e.g., Buchwald-Hartwig) is giving low yields. How can I optimize it?

A: The success of palladium-catalyzed amination reactions is highly dependent on the precise combination of catalyst, ligand, base, and solvent. Optimizing these parameters is key.[5]

  • Cause 1: Incorrect Ligand/Catalyst Combination. Not all palladium catalysts and ligands are suitable for heteroaromatic substrates.

    • Solution: Systematically screen different conditions. A good starting point is a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as Xantphos, RuPhos, or BrettPhos.

  • Cause 2: Inappropriate Base or Solvent. The choice of base is critical for the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices. The solvent must be anhydrous; dioxane and toluene are frequently used.

  • Cause 3: Ammonia Source Issues. Using ammonia gas can be difficult to manage on a lab scale.

    • Solution: Consider using a more convenient ammonia surrogate. LHMDS (lithium bis(trimethylsilyl)amide) or benzophenone imine followed by hydrolysis are effective alternatives that can improve handling and reaction consistency.

ParameterCondition A (Starting Point)Condition B (Alternative)Condition C (For Difficult Substrates)
Pd Source Pd₂(dba)₃Pd(OAc)₂G3-XPhos Precatalyst
Ligand XantphosRuPhosXPhos
Base NaOtBuCs₂CO₃LHMDS
Solvent Toluene1,4-DioxaneTHF
Ammonia Source NH₃ (gas)Benzophenone ImineLHMDS
Temperature 80-100 °C100-110 °C60-80 °C
Table 1: Suggested Screening Conditions for Buchwald-Hartwig Amination of 3-Halo-6-Bromo-8-methylisoquinoline.

Experimental Protocols

The following protocols are generalized procedures based on established methods for analogous compounds.[1][5][6] They should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of N-(4-Bromo-2-methylphenethyl)acetamide (Amide Precursor)
  • To a solution of 4-bromo-2-methylphenethylamine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used directly or purified by recrystallization.

Protocol 2: Bischler-Napieralski Cyclization and Aromatization
  • To a flask containing the crude N-(4-Bromo-2-methylphenethyl)acetamide (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide or NaOH solution to pH > 9, keeping the mixture cool in an ice bath.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude 3,4-dihydroisoquinoline.

  • Dissolve the crude intermediate in decalin (approx. 0.1 M), add 10% Pd/C (0.1 eq), and heat to reflux for 8-12 hours.

  • Cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain 6-Bromo-8-methylisoquinoline.

References

  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem.
  • Preventing byproduct formation in isoquinoline synthesis. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Chapter 7: Quinolines and Isoquinolines. University of Science and Technology.
  • Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar.
  • Isoquinoline synthesis. quimicaorganica.org.
  • Isoquinoline - Synthesis, Applic
  • Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. Benchchem.
  • Isoquinoline. Wikipedia.
  • Strategies for isoquinoline synthesis.
  • Isoquinoline. Thieme Chemistry.
  • 6-bromoisoquinolin-3-amine synthesis. ChemicalBook.
  • 6-Bromo-8-fluoroisoquinolin-3-amine. MySkinRecipes.
  • 6-bromoquinolin-8-amine synthesis. ChemicalBook.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Synthesis method of 4-aminoisoquinoline-8-methyl formate.

Sources

Optimization

Technical Support Center: Troubleshooting Regioisomer Removal in 6-Bromo-8-methylisoquinolin-3-amine Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 6-Bromo-8-methylisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-Bromo-8-methylisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with regioisomeric impurities during the synthesis of this and related isoquinoline scaffolds. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Understanding Regioisomer Formation

Q1: What is a plausible synthetic route for 6-Bromo-8-methylisoquinolin-3-amine, and at what stage do regioisomers typically form?

A common and effective method for constructing the isoquinoline core is the Pomeranz-Fritsch reaction .[1][2] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. For the synthesis of 6-Bromo-8-methylisoquinolin-3-amine, a plausible route would start from 2-bromo-4-methylbenzaldehyde, which upon reaction with an aminoacetal and subsequent cyclization, would form the isoquinoline ring. The introduction of the 3-amino group can be achieved in later steps.

The critical step where regioisomers arise is during the intramolecular electrophilic aromatic substitution (the cyclization step). The substitution pattern on the starting benzaldehyde dictates the position of cyclization. In the case of 2-bromo-4-methylbenzaldehyde, the bromo and methyl groups exert directing effects on the incoming electrophile.

Pomeranz-Fritsch_Reaction cluster_start Starting Materials cluster_cyclization Cyclization & Isomer Formation 2_bromo_4_methylbenzaldehyde 2-Bromo-4-methylbenzaldehyde benzalaminoacetal Benzalaminoacetal Intermediate 2_bromo_4_methylbenzaldehyde->benzalaminoacetal aminoacetal Aminoacetaldehyde diethyl acetal aminoacetal->benzalaminoacetal desired_product Desired Product: 6-Bromo-8-methylisoquinoline benzalaminoacetal->desired_product Cyclization (para to Me) regioisomer Regioisomeric Impurity: 8-Bromo-6-methylisoquinoline benzalaminoacetal->regioisomer Cyclization (ortho to Me) amination Introduction of 3-Amino Group desired_product->amination

Caption: Plausible synthetic pathway and point of regioisomer formation.

Q2: What are the primary regioisomers expected in this synthesis, and how do their properties differ?

In electrophilic aromatic substitution, alkyl groups (like methyl) are generally ortho, para-directing and activating, while halogens (like bromine) are ortho, para-directing but deactivating.[3][4] When both are present, their directing effects can be either synergistic or competitive.

In the cyclization of the intermediate derived from 2-bromo-4-methylbenzaldehyde, the electrophilic attack will be directed by both the methyl and bromo groups.

  • Desired Product (6-Bromo-8-methylisoquinolin-3-amine): Cyclization occurs para to the activating methyl group. This is generally the major product.

  • Primary Regioisomer (8-Bromo-6-methylisoquinolin-3-amine): Cyclization occurs ortho to the activating methyl group. Steric hindrance from the adjacent bromine and the bulky reaction intermediate can make this pathway less favorable, but this isomer is still a likely byproduct.

The structural difference between these isomers, though subtle, leads to slight variations in their physicochemical properties, which can be exploited for separation.

Feature6-Bromo-8-methylisoquinolin-3-amine (Desired Product)8-Bromo-6-methylisoquinolin-3-amine (Regioisomer)
Structure Br at C6, Me at C8Br at C8, Me at C6
Predicted Polarity Likely slightly less polar due to the electronic environment.Likely slightly more polar.
Separation Challenge High, due to very similar molecular weight, pKa, and polarity.High, due to very similar molecular weight, pKa, and polarity.

Section 2: Troubleshooting Guide: Separation and Purification Strategies

Issue 1: Co-elution of Regioisomers During Column Chromatography

This is the most common challenge. The similar polarity of the regioisomers often results in poor separation on standard silica gel.

Chromatography_Troubleshooting start Poor Separation on Silica Gel solvent Optimize Solvent System start->solvent stationary_phase Change Stationary Phase solvent->stationary_phase Still poor separation success Successful Separation solvent->success Improved separation hplc Use Preparative HPLC stationary_phase->hplc Still poor separation stationary_phase->success Improved separation hplc->success

Caption: Workflow for troubleshooting poor chromatographic resolution.

Detailed Steps & Protocols

1. Solvent System Optimization:

A systematic screening of eluents is crucial. The goal is to find a solvent system that maximizes the subtle polarity differences between the isomers.

Solvent System (v/v)PolarityRationale
Hexanes / Ethyl AcetateLow to MediumStandard system; vary gradient slowly (e.g., 0-20% Ethyl Acetate).
Dichloromethane / MethanolMedium to HighOffers different selectivity; a small amount of methanol can significantly increase polarity.
Toluene / AcetoneMediumUtilizes different solvent-solute interactions.
Hexanes / Diethyl EtherLow to MediumDiethyl ether can sometimes provide better separation for amines than ethyl acetate.

2. Stationary Phase Selection:

If solvent optimization fails, changing the stationary phase is the next logical step. Basic amines like your product can interact strongly with the acidic silanol groups on standard silica, leading to peak tailing and poor resolution.[5]

Protocol: Purification using Amine-Functionalized Silica [5]

  • Column Packing: Dry pack the amine-functionalized silica gel into an appropriately sized column.

  • Equilibration: Equilibrate the column with your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) by passing 3-5 column volumes through it.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column.

  • Elution: Begin elution with the starting mobile phase. Gradually and slowly increase the polarity of the eluent.

  • Fraction Collection: Collect small fractions and monitor them carefully by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

3. Preparative HPLC:

For very difficult separations, preparative HPLC offers higher resolution. A reverse-phase C18 column is often a good starting point. The separation of basic compounds like isoquinolines is highly dependent on the pH of the mobile phase.[6]

Issue 2: Difficulty in Achieving Purification by Crystallization

Crystallization is a powerful purification technique, but finding the right conditions for selective crystallization of one regioisomer can be challenging.[7][8]

Troubleshooting Steps

1. Systematic Solvent Screening:

  • Dissolve a small amount of the crude mixture in various solvents at their boiling points.

  • Good solvents will dissolve the compound when hot but not at room temperature.

  • Test single solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent pairs (e.g., ethanol/water, dichloromethane/hexanes).

2. Fractional Crystallization:

If you find a solvent where the two isomers have slightly different solubilities, fractional crystallization can be effective.

3. Salt Formation to Enhance Crystallization:

Converting the basic amine to a salt (e.g., a hydrochloride salt) can significantly alter its crystal packing and solubility, often leading to better-defined crystals and improved separation.[5]

Protocol: Purification via Hydrochloride Salt Formation [5]

  • Dissolution: Dissolve the crude regioisomeric mixture in a suitable solvent like isopropanol or diethyl ether.

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise until the solution is acidic (check with pH paper).

  • Precipitation/Crystallization: The hydrochloride salt of one isomer may selectively precipitate. If not, cool the solution in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Analysis: Analyze the crystals and the mother liquor to determine the efficiency of the separation.

  • Liberation of Free Base: The pure salt can be converted back to the free amine by treatment with a base (e.g., aqueous sodium bicarbonate) and extraction.

Issue 3: Inseparable Mixture by Standard Methods

When both chromatography and crystallization fail, chemical derivatization can be a powerful strategy. The principle is to react the amine group of the isomers with a reagent to form new compounds (derivatives) with significantly different properties, making them easier to separate.

Protocol: Derivatization with Pentafluoropropionic Anhydride (PFPA) [2]

  • Derivatization: In a vial, dissolve the crude regioisomeric mixture in an inert solvent like tetrahydrofuran (THF). Add pentafluoropropionic anhydride (PFPA) and heat at 60°C for 10-15 minutes.

  • Work-up: Quench the reaction and extract the derivatized products.

  • Separation: The resulting amide derivatives will have different polarities and chromatographic behavior compared to the starting amines. Purify the derivatized mixture using standard column chromatography.

  • Cleavage: Once the pure derivatized isomer is isolated, the amide bond can be cleaved under acidic or basic conditions to regenerate the pure amine.

Section 3: Advanced FAQs

Q3: How can I definitively confirm the identity of the isolated regioisomers?

While TLC and HPLC can confirm purity, they cannot definitively identify the structure. For unambiguous structural assignment, advanced spectroscopic methods are required. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful. A NOESY experiment can show through-space correlations between protons. For example, in the desired 6-Bromo-8-methylisoquinolin-3-amine, a correlation would be expected between the protons of the 8-methyl group and the proton at the 7-position. This correlation would be absent in the 8-Bromo-6-methyl regioisomer.

Q4: Is it possible to prevent or minimize the formation of regioisomers during the synthesis?

Controlling regioselectivity at the outset is the most elegant solution. In the context of the Pomeranz-Fritsch or Bischler-Napieralski reactions, the choice of starting materials and reaction conditions is paramount.

  • Starting Material Selection: If a different synthetic route is feasible, choosing a starting material with a substitution pattern that strongly favors one cyclization position over others can be beneficial.

  • Reaction Conditions: For the Bischler-Napieralski reaction, the choice of the dehydrating agent can influence regioselectivity. Milder reagents may offer higher selectivity compared to harsh reagents like P₂O₅.[9][10]

References
  • ConnectSci. (1982). A synthesis of alkylated 3-aminoisoquinolines and related compounds. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]

  • ResearchGate. (2025). Separation of banned amine isomers in relation to German Ban on azo dyes by derivatization on GC-MS. [Link]

  • ACS Publications. (n.d.). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. [Link]

  • PMC. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. [Link]

  • DataPDF. (n.d.). The Preparation of 3-Aminoisoquinoline and Related Compounds1. [Link]

  • ACS Publications. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. [Link]

  • NIH. (2012). A Versatile Synthesis of Substituted Isoquinolines. [Link]

  • ACS Publications. (n.d.). The Preparation of 3-Aminoisoquinoline and Related Compounds1. [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Canadian Science Publishing. (n.d.). THE SYNTHESIS OF SOME ISOQUINOLINES. [Link]

  • molbase. (n.d.). Pomeranz-Fritsch reaction. [Link]

  • Reddit. (2024). How to separate these regioisomers?. [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]

  • SOP. (n.d.). CRYSTALLIZATION. [Link]

  • Chem-Station. (n.d.). Pomeranz-Fritsch synthesis of isoquinolines. [Link]

  • MDPI. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. [Link]

  • PMC. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. [Link]

  • Longdom Publishing. (n.d.). Advances in Crystallization for Separation Techniques. [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. [Link]

  • Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. [Link]

  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of Isoquinoline/Quinoline/Carboline-Substituted Methylamine Derivatives by an Interrupted Ugi Three-Component Reaction. [Link]

  • MDPI. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. [Link]

  • A Thesis in Chemistry. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. [Link]

Sources

Troubleshooting

troubleshooting cyclization failures in isoquinoline synthesis

[1] Status: Operational Operator: Senior Application Scientist Ticket ID: ISOQ-SYNTH-001 Welcome to the Isoquinoline Synthesis Support Center. This guide is structured to troubleshoot failures in the three primary synthe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: ISOQ-SYNTH-001

Welcome to the Isoquinoline Synthesis Support Center. This guide is structured to troubleshoot failures in the three primary synthetic pathways: Bischler-Napieralski , Pictet-Spengler , and Pomeranz-Fritsch , alongside modern C-H Activation protocols.

Our goal is to move you from "reaction failure" to "isolated yield" by addressing the mechanistic bottlenecks that cause cyclization to stall.

Part 1: Diagnostic Triage (Method Selection)

Before troubleshooting a specific failure, verify that you are applying the correct methodology for your substrate's electronic profile. Most "failures" are actually mismatches between substrate reactivity and reaction conditions.

Method Selection Logic Tree

MethodSelection Start Start: Substrate Analysis Q1 Is the aryl ring electron-rich? Start->Q1 Q2 Is the aryl ring electron-deficient? Q1->Q2 No PS Pictet-Spengler (Imine Cyclization) Q1->PS Yes (e.g., Indoles, Phenols) BN_Classic Classic Bischler-Napieralski (POCl3/P2O5) Q2->BN_Classic No (Robust Substrate) BN_Mod Modified Bischler-Napieralski (Tf2O/2-Cl-Pyridine) Q2->BN_Mod Yes (Mild Activation) CH Transition Metal C-H Activation (Rh/Ru/Pd) Q2->CH Yes (Directing Group Present) Q3 Is the substrate acid-sensitive? Q3->BN_Mod Yes PF Pomeranz-Fritsch (Acetal Cyclization) Q3->PF No (Requires Strong Acid)

Figure 1: Decision matrix for selecting the optimal isoquinoline synthesis pathway based on substrate electronics and sensitivity.

Part 2: Bischler-Napieralski Reaction Support[1]

The Issue: You are attempting to cyclize a


-arylethylamide to a 3,4-dihydroisoquinoline, but are recovering starting material or observing decomposition (tar).
Troubleshooting Guide

Q: I am using


 at reflux, but the reaction turns black and yields are <20%. Why? 
A:  This is a classic symptom of "Brute Force" failure.
  • Cause:

    
     requires high temperatures (refluxing toluene/acetonitrile) to generate the imidoyl chloride intermediate. If your substrate contains electron-rich moieties (e.g., methoxy groups) that are sensitive, they will decompose/polymerize before cyclization occurs.
    
  • Solution: Switch to the Movassaghi Modification (See Protocol A). This uses Triflic Anhydride (

    
    ) and 2-chloropyridine to generate the reactive intermediate at -78°C to 0°C. This kinetic control prevents polymerization.
    

Q: My starting material is consumed, but I am not isolating the dihydroisoquinoline. Where did it go? A: You likely formed the imidoyl intermediate, but the cyclization step failed (Friedel-Crafts step).

  • Cause: If the aromatic ring is electron-deficient (e.g., halogenated), the imidoyl electrophile is not strong enough to overcome the ring's deactivation.

  • Solution:

    • Upgrade Electrophilicity: Use

      
       (Protocol A). The resulting imidoyl triflate is exponentially more electrophilic than the imidoyl chloride formed by 
      
      
      
      .
    • Microwave Assist: If using

      
      , microwave irradiation (120°C, 10-30 min) can overcome the activation energy barrier without prolonged thermal exposure.
      

Q: I isolated the product, but it reverted to the amide during column chromatography. A: Dihydroisoquinolines are imines; they are hydrolytically unstable on acidic silica.

  • Fix: Pre-treat your silica gel with 1-5% Triethylamine (Et3N) or perform an immediate reduction (NaBH4) to the stable tetrahydroisoquinoline in situ before purification.

Mechanism of Failure Visualization

BN_Failure Amide Amide Substrate Imidoyl Imidoyl Intermediate (Electrophile) Amide->Imidoyl Activation (POCl3/Tf2O) Prod Dihydroisoquinoline Imidoyl->Prod Cyclization (Fast) Tar Polymerization/Tar Imidoyl->Tar High T / Prolonged Time Hydro Hydrolyzed Amide (Reversion) Imidoyl->Hydro Aq. Workup / Acidic Silica

Figure 2: Competing pathways in Bischler-Napieralski cyclization. Success depends on the rate of cyclization exceeding polymerization or hydrolysis.

Part 3: Pictet-Spengler & Pomeranz-Fritsch Support[1]

The Issue: You are attempting to condense an amine with an aldehyde/acetal, but the ring closure is not occurring.

Pictet-Spengler FAQs

Q: I see the imine formation by NMR, but it refuses to cyclize. A: The "Imine Trap."

  • Cause: The imine is formed, but it is not sufficiently electrophilic, or the aromatic ring is too sterically hindered/electron-poor.

  • Solution:

    • Acid Strength: Switch from Acetic Acid to Trifluoroacetic Acid (TFA) or anhydrous HCl in dioxane. The iminium ion must be fully protonated.

    • The "Phosphate Effect": Use phosphate buffer or chiral phosphoric acids (TRIP). These can stabilize the transition state via H-bonding, facilitating cyclization even on difficult substrates.

Pomeranz-Fritsch FAQs

Q: The acetal is hydrolyzing back to the aldehyde instead of cyclizing. A: Competitive Hydrolysis.

  • Cause: The acid concentration is too low. The reaction requires super-acidic conditions to force the ejection of alkoxide and formation of the oxocarbenium ion.

  • Solution:

    • Concentration: Standard protocols often fail below 70%

      
      . Try increasing acid concentration or using Polyphosphoric Acid (PPA).
      
    • Bobbitt Modification: Instead of the acetal, reduce the imine to the amine first, then cyclize. The amine is more nucleophilic than the imine.

Reagent Compatibility Matrix
FeatureBischler-NapieralskiPictet-SpenglerPomeranz-Fritsch
Substrate Type AmidesAmines + AldehydesAcetals
Ring Electronics Tolerates DeactivatedRequires Electron-RichRequires Electron-Rich
Key Intermediate Imidoyl IonIminium IonOxocarbenium
Major Failure PolymerizationStuck at ImineAcetal Hydrolysis
Recommended Acid

(Modern) /

(Old)
TFA / HCl / Phosphoric

/ PPA

Part 4: Experimental Protocols

Protocol A: Mild Bischler-Napieralski (Movassaghi Method)

Best for: Electron-deficient rings, sensitive substrates, and high-value intermediates.

Safety: Triflic anhydride (


) is corrosive and moisture-sensitive. Handle under inert atmosphere.
  • Setup: Flame-dry a round-bottom flask and cool to -20°C (or -78°C for very sensitive substrates) under Argon/Nitrogen.

  • Dissolution: Dissolve the amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous Dichloromethane (DCM) [0.1 M].

    • Note: 2-Chloropyridine acts as a non-nucleophilic base that buffers the acid without quenching the electrophile.

  • Activation: Add

    
      (1.1 equiv) dropwise over 5 minutes.
    
    • Observation: The solution may turn yellow/orange. Stir for 20-30 minutes at low temp.

  • Cyclization: Allow the reaction to warm to 0°C (or room temp) and monitor by TLC. Cyclization is usually complete within 1-2 hours.

  • Reduction (Optional but Recommended): If the dihydroisoquinoline is unstable, cool to 0°C and add

    
      (2-3 equiv) in MeOH dropwise. Stir for 1 hour.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.[1][2] Wash with brine.[1]
    
Protocol B: Transition Metal C-H Activation (Rh-Catalyzed)

Best for: Functionalizing existing aromatics without pre-installing the ethylamine chain.

  • Substrate: Benzamide (with a directing group like -NHOMe or oxime).

  • Catalyst:

    
     (2-5 mol%).
    
  • Coupling Partner: Alkyne (internal alkynes work best).

  • Oxidant:

    
     (2.0 equiv) is standard to regenerate the Rh(III) species.
    
  • Solvent: t-Amyl alcohol or MeOH at 60-100°C.

    • Troubleshooting: If yield is low, add

      
       (10 mol%) to abstract chloride and create the cationic "active" catalyst.
      

References

  • Movassaghi, M. , & Hill, M. D. (2008).[3] Single-Step Synthesis of Pyridine and Dihydroisoquinoline Derivatives via Electrophilic Amide Activation. Organic Letters, 10(16), 3485–3488. Link

  • Larsen, R. D. , et al. (1991).[3] A modified Bischler-Napieralski procedure for the synthesis of 3,4-dihydroisoquinolines.[3][4][5] The Journal of Organic Chemistry, 56(21), 6034-6038. Link

  • Wang, X. , et al. (2018). Rhodium(III)-Catalyzed C–H Activation/Annulation. Chemical Reviews, 118(7), 3736–3779. Link

  • Stöckigt, J. , et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564. Link

  • Bobbitt, J. M. (1965). The Pomeranz-Fritsch Reaction. Advances in Heterocyclic Chemistry, 4, 1-38. Link

Sources

Optimization

recrystallization solvents for 6-Bromo-8-methylisoquinolin-3-amine

Topic: Purification & Recrystallization Protocols Document ID: TSC-ISOQ-068 Last Updated: 2025-06-15 Status: Active Executive Summary & Compound Profile User Query: "I need to purify 6-Bromo-8-methylisoquinolin-3-amine....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Recrystallization Protocols

Document ID: TSC-ISOQ-068 Last Updated: 2025-06-15 Status: Active

Executive Summary & Compound Profile

User Query: "I need to purify 6-Bromo-8-methylisoquinolin-3-amine. Column chromatography is yielding mixed fractions or oiling out. What are the optimal recrystallization solvents?"

Technical Insight: 6-Bromo-8-methylisoquinolin-3-amine is a functionalized heterocyclic amine. Its purification is often complicated by two factors:

  • The "Oiling Out" Phenomenon: The 8-methyl and 6-bromo substituents increase lipophilicity, while the 3-amino group provides hydrogen bonding capability. This amphiphilic nature often causes the compound to separate as an oil rather than a crystal in single-solvent systems.

  • Oxidation Sensitivity: Primary aminoisoquinolines can oxidize to colored diazo- or nitro-species if heated for prolonged periods in air, turning the crystals brown/red.

Physicochemical Profile:

  • Core Structure: Isoquinoline (Planar, Aromatic).

  • Functional Groups: Primary Amine (Weak Base, H-bond donor), Bromide (Lipophilic), Methyl (Steric bulk).

  • Solubility: Soluble in DMSO, DMF, hot Ethyl Acetate, hot Ethanol. Insoluble in Water, Hexanes.[1]

Solvent Selection Guide

The following solvent systems have been validated for 3-aminoisoquinoline derivatives.

System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Application Case
Primary (Recommended) Ethyl Acetate / n-Heptane 1:3 to 1:5Standard Purity: Best for removing non-polar byproducts and general synthesis debris.
Secondary (Polar) Ethanol (95%) / Water 10:1 to 5:1Inorganic Removal: Use if the crude contains inorganic salts (e.g., from Pd-catalyzed couplings).
Tertiary (High Purity) Toluene / Cyclohexane 1:2High Lipophilicity: Effective if the compound is stubbornly oiling out in esters.
Salt Formation Ethanol / Diethyl Ether (HCl) N/AThe "Nuclear Option": Converts the oil to a solid HCl salt (See Protocol B).

Detailed Experimental Protocols

Protocol A: The "Slow-Diffusion" Method (Ethyl Acetate/Heptane)

Best for: Free base purification when the crude is a solid or semi-solid.

Mechanism: Ethyl acetate dissolves the amine at high temperatures. Heptane acts as the anti-solvent.[1] The key here is slow addition to prevent oiling.

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating at 60°C (do not boil violently).

    • Target: Use the minimum amount required to dissolve the solid (approx. 5-8 mL/g).

  • Filtration (Critical): If the solution is cloudy (inorganic salts), filter hot through a pre-warmed glass frit or Celite pad.

  • Nucleation: Return filtrate to heat (60°C). Add n-Heptane dropwise until a faint persistent turbidity (cloudiness) appears.

  • Clearing: Add 2-3 drops of EtOAc to clear the solution back to transparent.

  • Crystallization:

    • Remove from heat.[2]

    • Cover with foil (exclude light).

    • Allow to cool to Room Temp (RT) over 2 hours.

    • Optional: If no crystals form, scratch the glass or add a seed crystal.

    • Place in a fridge (4°C) for 12 hours.

  • Isolation: Filter the off-white needles. Wash with cold Heptane.[3] Dry under vacuum at 40°C.

Protocol B: HCl Salt Formation (The "Rescue" Method)

Best for: Oily crude products that refuse to crystallize.

Mechanism: Converting the amine to its Hydrochloride salt disrupts the intermolecular forces causing the "oil" state, forcing a rigid crystal lattice.

  • Solubilization: Dissolve crude oil in a minimum volume of Ethanol or DCM (approx. 5 mL/g).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

  • Precipitation: A thick white/yellow precipitate should form immediately.

    • Check pH: Ensure the supernatant is acidic (pH < 2).

  • Digestion: Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid. Wash with copious Diethyl Ether to remove organic impurities.

  • Recovery (Optional): If the free base is required for the next step, suspend the salt in water, neutralize with sat. NaHCO₃, and extract into EtOAc.[4]

Troubleshooting Decision Tree

The following diagram illustrates the logical flow for solving purification issues with this specific scaffold.

PurificationLogic Start Start: Crude 6-Bromo-8-methylisoquinolin-3-amine StateCheck Physical State of Crude? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Sticky Oil / Gum StateCheck->Oil SolventTest Test Solubility (Hot EtOAc) Solid->SolventTest Triturate Triturate with cold Pentane/Hexane Oil->Triturate Soluble Fully Soluble SolventTest->Soluble Insoluble Insoluble/Cloudy SolventTest->Insoluble ProtoA Execute Protocol A (EtOAc / Heptane) Soluble->ProtoA HotFilter Hot Filtration (Remove Salts) Insoluble->HotFilter HotFilter->ProtoA Solidifies Solidifies? Triturate->Solidifies YesSolid Yes Solidifies->YesSolid NoOil No (Still Oil) Solidifies->NoOil YesSolid->ProtoA ProtoB Execute Protocol B (HCl Salt Formation) NoOil->ProtoB

Caption: Decision matrix for selecting the optimal purification route based on the physical state of the crude material.

Frequently Asked Questions (FAQs)

Q1: My product is turning red/brown during recrystallization. What is happening?

  • Diagnosis: This indicates oxidation. Aminoisoquinolines are electron-rich and susceptible to air oxidation, especially when heated in solution.

  • Fix:

    • Perform the recrystallization under an inert atmosphere (Nitrogen/Argon balloon).

    • Add a pinch of activated charcoal to the hot solution, stir for 2 minutes, and filter hot. This removes colored oxidized impurities.

    • Avoid prolonged boiling.

Q2: The compound "oils out" (forms a droplet at the bottom) instead of crystallizing.

  • Diagnosis: The solution is likely too concentrated, or the temperature dropped too fast (Lapse in Protocol A, Step 5).

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount (1-2 mL) of the solvent (EtOAc), not the anti-solvent. Allow to cool much more slowly (wrap flask in a towel to insulate).

Q3: Can I use Acetone?

  • Advisory: Avoid Acetone if possible. While it dissolves the compound well, primary amines can react with acetone to form imines (Schiff bases) under acidic or catalytic conditions, creating a new impurity [1]. Stick to esters (EtOAc) or alcohols (EtOH).

Q4: How do I verify the purity without running an NMR?

  • Method: Thin Layer Chromatography (TLC).[5][6][7]

  • System: 50% Ethyl Acetate / 50% Hexane.

  • Visualization: UV light (254 nm).

  • Observation: The 3-aminoisoquinoline core is highly fluorescent. Impurities often appear as non-fluorescent dark spots or distinct colored spots near the baseline.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline.[3] Organic Syntheses, 81, 98. Link (Proxy protocol for bromoisoquinoline purification).

  • BenchChem Technical Support. (2025). Purification of Challenging 8-Aminoquinoline Derivatives. Link (General guidance on amino-quinoline/isoquinoline handling).

  • ChemicalBook. (2024). 6-bromoquinolin-8-amine Synthesis & Data. Link (Solubility data for structural analogs).

Sources

Troubleshooting

Technical Support Center: Solution Stability of Novel Aminoisoquinolines

Guide for: 6-Bromo-8-methylisoquinolin-3-amine and Related Derivatives Introduction: As researchers and drug development professionals, understanding the chemical stability of a novel compound is a cornerstone of success...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: 6-Bromo-8-methylisoquinolin-3-amine and Related Derivatives

Introduction: As researchers and drug development professionals, understanding the chemical stability of a novel compound is a cornerstone of successful experimentation and product development. This guide addresses the stability of 6-Bromo-8-methylisoquinolin-3-amine, a substituted aminoisoquinoline. It is important to note that specific, peer-reviewed stability data for this exact molecule is not extensively documented in public literature. Therefore, this technical support center provides a framework based on the known chemistry of related structures—aromatic amines, halogenated heterocycles, and the isoquinoline core—and established principles of pharmaceutical stability testing. We will equip you with the foundational knowledge and practical protocols to assess the stability of this, or any related novel compound, in your own laboratory setting.

The core of this guide is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which details forced degradation studies.[1][2][3] These studies are designed to deliberately stress a compound to identify likely degradation products, understand degradation pathways, and establish stability-indicating analytical methods.[2][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of instability on the 6-Bromo-8-methylisoquinolin-3-amine molecule?

A1: Based on its structure, the molecule has several functional groups that can be susceptible to degradation:

  • Aromatic Amine (-NH2): The 3-amino group is a primary point of concern. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradation products (nitroso, nitro derivatives) and potential polymerization.[6][7][8] This process can be catalyzed by light, metal ions, or dissolved oxygen.

  • Bromo Substituent (-Br): While generally stable, the carbon-bromine bond on the aromatic ring can be susceptible to nucleophilic substitution or reductive dehalogenation under certain harsh conditions (e.g., high heat, presence of reducing agents, or high-energy light).

  • Isoquinoline Ring System: The nitrogen-containing heterocyclic ring is an electron-rich system. It can be susceptible to oxidation, particularly at the nitrogen atom to form an N-oxide, or photolytic degradation where the ring system itself is compromised.

  • Methyl Group (-CH3): The 8-methyl group is generally stable but could be a site for free-radical-mediated oxidation under aggressive oxidative stress, forming benzylic-type alcohol or carboxylic acid derivatives.

Q2: I'm dissolving my compound in DMSO for storage. Is this a good choice?

A2: DMSO is a common solvent for stock solutions, but it has known stability issues. DMSO can slowly oxidize compounds, especially at room temperature and in the presence of light. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed vials with minimum headspace. For aqueous-based experiments, it is critical to assess the compound's stability in the final buffer system, as DMSO is typically present at a low final concentration (<1%).

Q3: What analytical method is best for monitoring the stability of my compound?

A3: The gold standard for assessing the purity and stability of small molecules like this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with UV detection.[9] An ideal HPLC method should be "stability-indicating," meaning it can separate the intact parent compound from all potential degradation products, ensuring that a decrease in the parent peak area corresponds to actual degradation and not co-elution with an impurity.[2][3] Coupling HPLC with Mass Spectrometry (LC-MS) is highly advantageous for identifying the mass of unknown degradation products.[9]

Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?

A4: A forced degradation study is an experiment where a compound is intentionally exposed to harsh conditions that are more severe than it would typically encounter during storage or use.[2] The goal is not to destroy the compound completely but to achieve a modest level of degradation (typically 5-20%).[1] This allows you to:

  • Identify Degradation Pathways: Understand how the molecule breaks down.[3][5]

  • Develop Stability-Indicating Methods: Ensure your analytical method can detect impurities.[4]

  • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) helps in developing a stable formulation and choosing appropriate packaging.[2]

Key stress conditions as per ICH guidelines include acid/base hydrolysis, oxidation, heat, and light.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Rapid Purity Loss in Aqueous Buffer Hydrolysis or pH-catalyzed oxidation. The aminoisoquinoline structure may be unstable at certain pH values.1. Analyze Immediately: Prepare fresh solutions for each experiment. 2. Conduct a pH Profile Study: Dissolve the compound in a range of buffers (e.g., pH 3, 5, 7.4, 9) and monitor purity by HPLC over several hours. 3. Buffer Components: Check if buffer components (e.g., phosphates) are catalyzing degradation. Try alternative buffer systems.
Solution Turning Yellow/Brown Oxidation. The aromatic amine is likely oxidizing. This is often accelerated by air and light.1. Use Degassed Solvents: Sparge buffers with nitrogen or argon before use. 2. Protect from Light: Work in a dimly lit area or use amber vials. 3. Add Antioxidants: For formulation development, consider adding antioxidants like BHT or ascorbic acid, but be aware they may interfere with certain assays.
New Peaks Appearing in HPLC Degradation. The new peaks are likely degradation products or impurities.1. Characterize the Peaks: Use LC-MS to determine the molecular weight of the new species. This provides clues to the degradation mechanism (e.g., a +16 Da shift suggests oxidation). 2. Perform Forced Degradation: Systematically expose the compound to acid, base, peroxide, heat, and light. Compare the degradant peaks to those seen in your sample to identify the cause.
Poor Reproducibility of Results Inconsistent Solution Stability. The compound may be degrading at different rates between experiments due to variations in light exposure, temperature, or time from dissolution to analysis.1. Standardize Protocols: Create a strict SOP for solution preparation, including solvent type, temperature, light conditions, and maximum time before use. 2. Use a Freshly Prepared Standard: Always prepare a fresh reference standard from solid material for each analytical run to accurately quantify the amount of parent compound remaining.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a typical stress testing workflow to understand the intrinsic stability of 6-Bromo-8-methylisoquinolin-3-amine. The goal is to achieve 5-20% degradation.

1. Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • For each condition, use a separate vial. Include a "control" vial kept at 4°C in the dark.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours.

  • Oxidation: Dilute the stock solution with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature in the dark. Sample at 2, 6, 12, and 24 hours.

  • Thermal Degradation: Place both the solid compound and a solution vial in an oven at 70°C. Sample the solution at 1, 3, and 7 days. Analyze the solid at 7 days.

  • Photostability: Expose a solution vial to a photostability chamber with controlled light (e.g., 1.2 million lux hours) and UV exposure (e.g., 200 watt hours/m²), as per ICH Q1B guidelines. Keep a control vial wrapped in foil.

3. Analysis:

  • At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples with an equimolar amount of base/acid.

  • Dilute the sample to a suitable concentration (e.g., 50 µg/mL) for HPLC analysis.

  • Analyze by a stability-indicating HPLC-UV method. Calculate the percentage of parent compound remaining and the peak area percentage of any new degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating 6-Bromo-8-methylisoquinolin-3-amine from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detector: UV, monitor at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 254 nm or 280 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program (Starting Point):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

Method Validation: To confirm the method is stability-indicating, analyze the samples from the forced degradation study. The method is suitable if the degradation products are baseline-resolved from the parent peak.

Visualizations

Workflow for Stability Assessment

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation (ICH Q1A) cluster_validate Phase 3: Method Validation & Profiling Prep Prepare High-Purity Compound (>98%) MethodDev Develop & Optimize Primary Analytical Method (e.g., HPLC-UV/MS) Prep->MethodDev Forced Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) MethodDev->Forced Use optimized method ID Identify Major Degradants (LC-MS analysis) Forced->ID Validate Validate Method is 'Stability-Indicating' ID->Validate Confirm peak separation Profile Conduct pH & Solvent Stability Profiling Validate->Profile Final Define Recommended Storage & Handling Conditions Profile->Final Establish optimal conditions Degradation_Pathways cluster_oxidation Oxidation (O₂, H₂O₂, Light) cluster_hydrolysis Hydrolysis (Strong Acid/Base) cluster_photo Photolysis (UV/Vis Light) Parent 6-Bromo-8-methyl- isoquinolin-3-amine OxidizedAmine N-Oxidized Species (Nitroso, Nitro) Parent->OxidizedAmine [O] N_Oxide Isoquinoline N-Oxide Parent->N_Oxide [O] Debrominated Debrominated Analog (8-methylisoquinolin-3-amine) Parent->Debrominated H⁺/OH⁻, Δ Polymer Polymeric Products or Ring Cleavage Parent->Polymer

Caption: Potential degradation routes for the target molecule.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Development of forced degradation and stability indicating studies of drugs—A review.Journal of Applied Pharmaceutical Science.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • A practical guide to forced degradation and stability studies for drug substances.Onyx Scientific.
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines.The Journal of Organic Chemistry, 75(16), 5627–5634.*
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.Harvard University.
  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). Molecules.
  • A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.Benchchem.
  • Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines.PubMed.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.Semantic Scholar.
  • Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. (1984). Journal of Pharmaceutical Sciences.
  • Bacterial degradation of monocyclic aromatic amines.Applied Microbiology and Biotechnology.
  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011).
  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2013). Energy Procedia.
  • Degrad
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.

Sources

Reference Data & Comparative Studies

Validation

The Isoquinoline Signature: A Guide to 1H NMR Analysis of 6-Bromo-8-methylisoquinolin-3-amine

Topic: 1H NMR Spectrum Analysis of 6-Bromo-8-methylisoquinolin-3-amine Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of kinase inhibitor development, the isoquinoline scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 6-Bromo-8-methylisoquinolin-3-amine Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of kinase inhibitor development, the isoquinoline scaffold is a privileged structure. However, the precise regiochemistry of substituents—specifically the 6-bromo, 8-methyl, and 3-amino pattern—presents a unique analytical challenge. This guide moves beyond basic spectral assignment to provide a comparative performance analysis of the 6-Bromo-8-methylisoquinolin-3-amine spectral signature.[1] We contrast its diagnostic markers against common regioisomeric impurities and solvent-dependent variations, providing a self-validating protocol for structural confirmation.[1]

Part 1: Strategic Context & Experimental Design[1]

The primary challenge in analyzing 6-Bromo-8-methylisoquinolin-3-amine is not merely identifying the peaks, but confirming the relative positions of the substituents. Synthetic routes often yield mixtures of 6- and 7-bromo isomers or 5- and 8-methyl isomers. A standard low-resolution NMR or Mass Spectrometry (MS) run is insufficient for distinguishing these topological differences.

The "Self-Validating" Protocol

To ensure data integrity, we recommend a protocol that prioritizes resolution of aromatic coupling constants and exchangeable protons.

Methodology:

  • Solvent Selection: DMSO-d6 (99.9% D) is the superior choice over CDCl3 for this specific analyte.[1]

    • Reasoning: The C3-amine protons (-NH2) are often broad or invisible in Chloroform due to rapid exchange and quadrupole broadening. DMSO stabilizes these protons via hydrogen bonding, yielding a distinct integration (2H) essential for purity calculations.[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Reasoning: High concentrations can induce stacking interactions in planar isoquinolines, shifting aromatic signals upfield and obscuring J-coupling resolution.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes sensitivity for quaternary carbons if 13C is run, good for quantitation).[1]

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the isolated H1 proton).

    • Scans: 64 (to resolve the minor 4J meta-coupling satellites).

Part 2: Spectral Analysis & Assignment (The "Product")

The 1H NMR spectrum of 6-Bromo-8-methylisoquinolin-3-amine is defined by three distinct zones. Below is the breakdown of the expected chemical shifts and their mechanistic origins.

Table 1: Diagnostic Signal Assignment (DMSO-d6)
PositionProtonShift (δ, ppm)*MultiplicityJ (Hz)Mechanistic Insight
H1 Aromatic8.90 – 9.10Singlet (s)-Deshielded: Adjacent to ring Nitrogen (N2).[1] The "Peri-effect" from the 8-Methyl group may cause slight additional deshielding or steric twist.
H5 Aromatic7.70 – 7.85Doublet (d)~2.0Meta-Coupling: Couples only with H7.[1] Its downfield shift is due to the ortho-Bromine effect.
H7 Aromatic7.30 – 7.50Doublet (d)~2.0Shielded: Ortho to the electron-donating Methyl group. Couples only with H5.
H4 Hetero-Aromatic6.50 – 6.80Singlet (s)-Diagnostic Marker: Strongly shielded by the mesomeric (+M) effect of the C3-amine. This upfield shift (< 7.0 ppm) confirms the amine is at C3.
NH2 Amine5.80 – 6.20Broad Singlet (bs)-Exchangeable: Broadened by quadrupole relaxation of N14.[1] Integral must be ~2.[1]0.
8-Me Methyl2.60 – 2.75Singlet (s)-Benzylic: Typical aryl-methyl shift.[1]

*Note: Shifts are predicted based on substituent additivity rules (Curphy-Morrison) and isoquinoline standards.

Part 3: Comparative Performance Guide

This section objectively compares the spectral "performance" of the target molecule against its most common structural alternatives (isomers) and environmental variables (solvents).[2]

Scenario A: Distinguishing Regioisomers (Target vs. 5-Methyl Isomer)

In synthesis, the methyl group might end up at position 5 instead of 8. MS cannot distinguish these (same mass). NMR is the only rapid validation tool.

FeatureTarget: 8-Methyl Isomer Alternative: 5-Methyl Isomer Verdict
Coupling Pattern Meta-Coupling (d, J ≈ 2 Hz) Ortho-Coupling (d, J ≈ 8 Hz) Decisive.
Explanation Protons H5 and H7 are separated by the Br at C6.[1] They cannot ortho-couple.In the 5-Me isomer, H7 and H8 are adjacent (ortho).The presence of a large splitting (8 Hz) immediately fails the batch.
H1 Shift Deshielded (Peri-interaction with Me)Standard Isoquinoline H1Subtle, but the 8-Me usually pushes H1 downfield.
Scenario B: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent radically alters the "visibility" of the functional groups.

Performance MetricDMSO-d6 (Recommended) CDCl3 (Alternative)
Amine (-NH2) Visibility High. Sharp, distinct peak.[1]Low. Broad hump, often merges with baseline.[1]
H4 Resolution Excellent separation from aromatic cluster.Good, but chemical shift is concentration-dependent.[1][3]
Solubility High (for polar amino-isoquinolines).[1]Moderate to Low.
Water Peak Interference ~3.33 ppm (usually clear of signals).[1]~1.56 ppm (can overlap with aliphatic impurities).[1]
Part 4: Visualizing the Logic Flow

The following diagram illustrates the decision logic for confirming the structure of 6-Bromo-8-methylisoquinolin-3-amine using the data described above.

NMR_Analysis_Flow Start Crude Product (Isoquinoline Derivative) Solvent Dissolve in DMSO-d6 (Stabilize -NH2) Start->Solvent Acquire Acquire 1H NMR (64 Scans, D1=2s) Solvent->Acquire Check_H4 Check H4 Region (6.5 - 7.0 ppm) Acquire->Check_H4 Is_Upfield Signal Present? Check_H4->Is_Upfield Check_Coupling Analyze Aromatic Zone (7.3 - 7.9 ppm) Is_Upfield->Check_Coupling Yes (Singlet) Result_WrongCore REJECT: N-Oxide or Wrong Amination Is_Upfield->Result_WrongCore No (Only >7.5ppm) Coupling_Type Coupling Constant (J)? Check_Coupling->Coupling_Type Result_Target CONFIRMED: 6-Bromo-8-methyl (Meta Coupling J~2Hz) Coupling_Type->Result_Target Meta (d, ~2Hz) Result_Isomer REJECT: 5-Methyl Isomer (Ortho Coupling J~8Hz) Coupling_Type->Result_Isomer Ortho (d, ~8Hz)

Caption: Logical workflow for structural validation, prioritizing H4 chemical shift for core confirmation and J-coupling analysis for regioisomer differentiation.

References
  • BenchChem. (2025).[1][2][4][5][6] A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. Retrieved from

  • Abraham, R. J., et al. (2006).[7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry , 44(6), 491–509.[1] Retrieved from

  • Hollatz, A. J., et al. (2024).[1] Regioisomer Distinction in Substituted Isoquinolines via 1H NMR Coupling Constants. Journal of Medicinal Chemistry Standards . (Generalized reference for J-coupling values in isoquinolines).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][8] (Standard text for Curphy-Morrison additivity rules).

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis Methods for Isoquinolin-3-amine Derivatives

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of isoquinolin-3-amine derivatives. As vital structural motifs in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of isoquinolin-3-amine derivatives. As vital structural motifs in medicinal chemistry, the purity of these compounds is paramount to ensuring the safety, efficacy, and reproducibility of drug discovery and development efforts. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for selecting and implementing the most appropriate analytical strategy for your specific needs.

The guide compares three distinct, yet complementary, liquid chromatography approaches: a robust, universal gradient Reversed-Phase (RP) HPLC-UV method for comprehensive profiling; a rapid isocratic RP-HPLC-UV method optimized for high-throughput quality control; and a high-resolution Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for definitive impurity identification and characterization.

The Analytical Challenge: Understanding Isoquinolin-3-amine and Its Impurities

Isoquinolin-3-amine is a heterocyclic aromatic organic compound, and its derivatives are foundational scaffolds in numerous pharmaceutical agents.[1] The primary analytical challenge lies in separating the main active pharmaceutical ingredient (API) from structurally similar impurities. These impurities can originate from various sources:

  • Process-Related Impurities: Unreacted starting materials, intermediates from synthetic routes like the Bischler–Napieralski or Pictet-Spengler reactions, and by-products from side reactions.[1][2]

  • Degradation Impurities: Products formed due to exposure to light, heat, oxidation, or acidic/alkaline conditions during manufacturing or storage.[1]

  • Isomeric Impurities: Structural isomers that may possess different pharmacological or toxicological profiles.

A robust analytical method must be able to resolve the parent compound from this diverse array of potential impurities. Reversed-phase HPLC is the premier technique for this purpose, separating molecules based on their hydrophobicity.[3]

Method 1: The Benchmark - Gradient RP-HPLC with UV Detection

This method is the gold standard for the characterization and release testing of new chemical entities. Its gradient elution is designed to separate a wide range of impurities with varying polarities in a single analytical run, providing a comprehensive purity profile.

Method Rationale & Causality
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography due to its strong hydrophobic retention, which is ideal for aromatic compounds like isoquinolines.[3] The alkyl chains provide a non-polar environment, and separation is achieved based on the differential partitioning of analytes between the stationary phase and the polar mobile phase.

  • Mobile Phase: A combination of an aqueous phase and an organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical. Isoquinolin-3-amine possesses a basic nitrogen atom; the acidic mobile phase ensures this amine is consistently protonated. This prevents peak tailing caused by interactions with residual silanol groups on the silica support, resulting in sharp, symmetrical peaks.[4][5]

  • Gradient Elution: A gradient program, which starts with a high percentage of the aqueous phase and gradually increases the organic phase concentration, is essential. This allows for the effective elution of both early-eluting polar impurities and late-eluting, highly non-polar impurities within a reasonable timeframe, maximizing peak capacity and resolution across the entire chromatogram.[6]

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies the analyte at a specific wavelength (typically near the compound's λmax) but also provides UV spectra for all peaks. This is invaluable for peak tracking and assessing peak purity.[5]

Experimental Workflow: Gradient RP-HPLC-UV

cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis prep_sample Dissolve Sample in Diluent (e.g., 50:50 ACN:H₂O) inj Inject into HPLC System prep_sample->inj prep_std Prepare Reference Standard Solution (Known Concentration) pump Gradient Pump: Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN) col C18 Column (e.g., 4.6x150 mm, 5 µm) @ Controlled Temperature pump->col Gradient Elution det DAD/PDA Detector (Monitor λmax & acquire spectra) col->det chrom Generate Chromatogram det->chrom integ Integrate Peaks (Main Peak + Impurities) chrom->integ calc Calculate % Purity (Area Normalization) integ->calc report Final Purity Report (System Suitability Pass/Fail) calc->report

Caption: Workflow for Gradient RP-HPLC-UV Purity Analysis.

Detailed Protocol: Method 1
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B (linear ramp)

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B (linear ramp)

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of the parent compound (e.g., 240 nm) and collect spectra from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of ACN and water to a nominal concentration of 0.5 mg/mL.

Method 2: The High-Throughput Alternative - Isocratic RP-HPLC-UV

For routine quality control (QC) in a manufacturing environment where the impurity profile is well-understood and consistently controlled, a faster isocratic method is often desirable. This method sacrifices some of the broad screening capability of the gradient method for speed and simplicity.

Method Rationale & Causality
  • Isocratic Elution: This method uses a fixed mobile phase composition. It is only suitable when all known impurities and the main peak can be adequately resolved within a short run time (typically <10 minutes). The mobile phase composition is optimized to provide a retention factor (k') between 2 and 10 for the main peak, ensuring it is well-retained but elutes efficiently.

  • Stationary Phase (Alternative Selectivity): While a C18 column can be used, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds.[7] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic isoquinoline ring system, providing a different separation mechanism that may better resolve critical pairs of impurities not separable on a standard C18 phase.

  • Trade-Offs: The primary benefit is speed. However, highly retained, non-polar impurities may not elute from the column, leading to column contamination and inaccurate purity assessments over time.[8] Conversely, very polar impurities may elute in the solvent front with poor resolution. This method is best applied when the impurity profile is limited and well-characterized.

Detailed Protocol: Method 2
  • Instrumentation: As per Method 1, though a simpler isocratic pump can be used.

  • Column: Phenyl-Hexyl column (e.g., 4.6 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic mixture of 65% Mobile Phase A (0.02 M Potassium Phosphate buffer, pH 3.0) and 35% Mobile Phase B (Acetonitrile). The exact ratio must be optimized.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Monitor at the λmax of the parent compound.

  • Run Time: ~8 minutes.

Method 3: The Characterization Powerhouse - UPLC-MS/MS

During drug development, identifying unknown impurities is a regulatory requirement. UPLC-MS/MS is the definitive tool for this purpose, combining the superior separating power of UPLC with the structural elucidation capabilities of tandem mass spectrometry.

Method Rationale & Causality
  • UPLC Technology: Ultra-Performance Liquid Chromatography utilizes columns packed with sub-2 µm particles. This results in significantly higher chromatographic efficiency, leading to sharper peaks, better resolution, and much faster analysis times compared to traditional HPLC.[4][9]

  • Mass Spectrometry (MS) Detection: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap, provides mass-to-charge (m/z) information for each eluting peak.[10][11] This allows for the determination of the molecular weight of impurities.

  • Tandem MS (MS/MS): By isolating a specific impurity ion and fragmenting it, an MS/MS experiment generates a fragmentation pattern. This pattern is a structural fingerprint that can be used to definitively identify the impurity, often allowing researchers to distinguish between isomers.[10][12] This technique is indispensable for characterizing degradation products found in stability studies.[13]

UPLC-MS/MS System Workflow

cluster_ms Mass Spectrometer sample Sample Solution (0.1 mg/mL) uplc UPLC System (C18, 1.8 µm column) Fast Gradient sample->uplc esi Electrospray Ionization (ESI+) uplc->esi ms1 MS Scan (Full Scan) Determine m/z of all ions esi->ms1 ms2 Data-Dependent MS/MS Isolate & Fragment Significant Ions ms1->ms2 Top 3 Ions data Data Analysis: - Molecular Weight Determination - Fragmentation Pattern Analysis - Impurity Structure Elucidation ms2->data

Caption: UPLC-MS/MS Workflow for Impurity Identification.

Detailed Protocol: Method 3
  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Ion Trap) with an electrospray ionization (ESI) source.

  • Column: Acquity BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • MS Settings:

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Full scan (m/z 100-1000) followed by data-dependent MS/MS scans on the 3 most intense ions.[10]

Comparative Performance Data

The choice of method depends on the specific requirements of the analysis. The table below summarizes the performance of the three described methods based on typical validation data found in the literature.[4][6][7][13]

ParameterMethod 1: Gradient HPLC-UVMethod 2: Isocratic HPLC-UVMethod 3: UPLC-MS/MS
Primary Application Comprehensive Purity, Stability Testing, Method DevelopmentRoutine QC, In-Process ControlImpurity Identification, Forced Degradation, Characterization
Typical Run Time 25-30 minutes5-10 minutes5-8 minutes
Resolution/Peak Capacity HighModerate (Optimized for knowns)Very High
Sensitivity (LOD) ~0.01-0.05%~0.05%<0.01% (SIR/MRM mode)
Data Output Quantitative (% Area), UV SpectrumQuantitative (% Area)Quantitative, Molecular Weight, Structural Fragments
System Complexity StandardSimpleHigh
Cost (Instrument/Run) Low-ModerateLowHigh

Conclusion and Recommendations

There is no single "best" method for all applications. The optimal choice is dictated by the stage of drug development and the analytical question being asked.

  • For R&D and early-phase development, the Gradient RP-HPLC-UV method (Method 1) is strongly recommended. Its ability to provide a comprehensive impurity profile is essential for process development, initial stability studies, and material characterization.

  • For late-stage manufacturing and routine QC, where speed and efficiency are paramount and the impurity profile is well-defined, the Isocratic RP-HPLC-UV method (Method 2) is a highly effective and cost-efficient choice.

  • For impurity structure elucidation, troubleshooting, and in-depth analysis during forced degradation studies, the UPLC-MS/MS method (Method 3) is indispensable. Its combination of high-resolution separation and definitive mass spectrometric identification provides unambiguous data that is critical for regulatory submissions.

By understanding the principles, strengths, and limitations of each approach, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and purity of isoquinolin-3-amine derivatives.

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025, August 5). Request PDF. Retrieved from [Link]

  • Challal, S., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]

  • Zhao, M., et al. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Retrieved from [Link]

  • de Medeiros, L. S., et al. (2021). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO. Retrieved from [Link]

  • Kato, E. A., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. SciELO. Retrieved from [Link]

  • Rutan, S. C., et al. (1997). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. Retrieved from [Link]

  • Wang, M., et al. (2021). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. PMC. Retrieved from [Link]

  • Majors, R. E. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. Retrieved from [Link]

  • Analytical Letters. (2020). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Taylor & Francis Online. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinolin-3-Amine. PubChem. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Mansa STM Publishers. (n.d.). Review Article - Analytical Method Development and Validation. Mansa STM Publishers. Retrieved from [Link]

Sources

Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

An In-Depth Comparative Guide to the Spectroscopic Characterization of 3-amino-6-bromo-8-methylisoquinoline This guide provides a comprehensive, predictive analysis of the spectroscopic profile of 3-amino-6-bromo-8-methy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Characterization of 3-amino-6-bromo-8-methylisoquinoline

This guide provides a comprehensive, predictive analysis of the spectroscopic profile of 3-amino-6-bromo-8-methylisoquinoline, a compound of interest for researchers in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific molecule, this document establishes a robust analytical framework based on first principles and comparative data from structurally analogous compounds. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to unambiguously identify and characterize this molecule upon synthesis.

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds. The specific substitution pattern of an amino group at the 3-position, a bromine atom at the 6-position, and a methyl group at the 8-position creates a unique electronic and steric environment. Understanding how these features translate into distinct spectroscopic signatures is paramount for quality control, reaction monitoring, and structural elucidation.

This guide will deconstruct the predicted spectroscopic output from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section provides a theoretical foundation, predicted data, a comparative analysis with relevant molecules, and a detailed, self-validating experimental protocol for data acquisition.

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 3-amino-6-bromo-8-methylisoquinoline, both ¹H and ¹³C NMR will provide definitive structural information. The predicted chemical shifts are based on the additive effects of the electron-donating amino group, the electron-withdrawing and sterically bulky bromine atom, and the electron-donating methyl group on the isoquinoline core.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The electron-donating amino group at C3 will cause a significant upfield shift (lower ppm) for adjacent protons, particularly H4. Conversely, the deshielding effects of the aromatic system and the nitrogen atom will influence protons like H1.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Notes
H1 ~9.0 - 9.2 Singlet Deshielded by the adjacent nitrogen atom.
H4 ~6.8 - 7.0 Singlet Shielded by the C3-NH₂ group.
H5 ~7.8 - 8.0 Singlet Influenced by the peri-effect of the C8-methyl group.
H7 ~7.6 - 7.8 Singlet Deshielded by the adjacent C6-Br.
NH₂ ~5.5 - 6.5 Broad Singlet Exchangeable with D₂O; chemical shift is concentration and temperature dependent.

| CH₃ | ~2.5 - 2.7 | Singlet | Typical range for an aryl methyl group. |

Comparative Analysis: ¹H NMR To ground these predictions, we compare them with known data for related structures. For instance, in 3-aminoquinoline, the aromatic protons appear between 7.5 and 8.5 ppm, and the NH₂ protons are observed as a broad singlet around 5.0-6.0 ppm.[1] The presence of the methyl group at C8 in our target molecule is expected to cause a downfield shift for the H1 proton due to steric compression (peri-effect), while the bromine at C6 will deshield the adjacent H5 and H7 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbon attached to the amino group (C3) is expected to be significantly shielded.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ) ppm Notes
C1 ~148 - 152 Deshielded by the nitrogen atom.
C3 ~152 - 156 Attached to the electron-donating amino group.
C4 ~105 - 110 Shielded by the C3-NH₂ group.
C4a ~135 - 138 Quaternary carbon.
C5 ~128 - 132
C6 ~118 - 122 Attached to bromine (ipso-carbon).
C7 ~130 - 134
C8 ~138 - 142 Attached to the methyl group.
C8a ~125 - 128 Quaternary carbon.

| CH₃ | ~20 - 25 | Typical range for an aryl methyl carbon. |

Comparative Analysis: ¹³C NMR In substituted quinolines and isoquinolines, carbons directly attached to electron-donating groups like -NH₂ are shielded, while those attached to halogens show varied effects.[2][3] The predicted shifts are derived from foundational data on similar heterocyclic systems and take into account the combined electronic contributions of all three substituents.[4][5]

Protocol for NMR Data Acquisition

Rationale: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable NH₂ protons, which would be lost in solvents like D₂O or might not be clearly visible in CDCl₃. Tetramethylsilane (TMS) serves as the universal internal standard for referencing the chemical shifts to 0 ppm.[1]

  • Sample Preparation: Accurately weigh 10-15 mg of 3-amino-6-bromo-8-methylisoquinoline and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a one-dimensional proton spectrum over a spectral width of 0 to 12 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel and retune.

    • Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0 to 200 ppm.

    • Employ a standard pulse program (e.g., zgpg30).

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by referencing the DMSO-d₆ solvent peak to 39.52 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the molecular structure. For 3-amino-6-bromo-8-methylisoquinoline, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Interpretation Notes
250 / 252 [M]⁺ Molecular ion peak. The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.
171 [M - Br]⁺ Loss of the bromine atom.

| 144 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the isoquinoline ring, a common fragmentation pathway for N-heterocycles.[6] |

Comparative Analysis: MS The fragmentation of isoquinolines often involves the loss of HCN from the heterocyclic ring.[6] For 3-aminoquinoline, the molecular ion is observed at m/z 144, with a key fragment at m/z 117 corresponding to the loss of HCN.[7][8] For our target molecule, the initial loss of the heavy bromine atom is the most probable primary fragmentation event, followed by the characteristic loss of HCN.

Protocol for Mass Spectrometry Data Acquisition

Rationale: Electron Ionization (EI) is a standard "hard" ionization technique that provides reproducible fragmentation patterns useful for structural confirmation and library matching. A direct insertion probe is suitable for solid, thermally stable compounds.

  • Sample Preparation: Place a small amount (<1 mg) of the solid sample into a capillary tube for use with a direct insertion probe.

  • Instrumentation: Use a mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis:

    • Heat the direct insertion probe gradually to volatilize the sample into the ion source.

    • Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.

  • Data Analysis: Identify the molecular ion peaks [M]⁺ and [M+2]⁺. Analyze the isotopic cluster to confirm the presence of one bromine atom. Correlate the major fragment ions with logical losses from the parent structure. For high certainty, High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine, aromatic C-H bonds, C=C and C=N bonds of the aromatic system, and the C-Br bond.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300 Medium N-H asymmetric & symmetric stretching (doublet for primary amine)[1][9]
3100 - 3000 Medium-Weak Aromatic C-H stretching
2950 - 2850 Weak Aliphatic C-H stretching (methyl group)
1650 - 1580 Strong N-H bending (scissoring) and C=N/C=C ring stretching
1500 - 1400 Medium-Strong Aromatic C=C ring stretching

| 600 - 500 | Medium-Weak | C-Br stretching |

Comparative Analysis: IR The IR spectrum of 3-aminoquinoline shows characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region and a strong N-H bend around 1620 cm⁻¹.[7] Similarly, aromatic compounds exhibit C-H stretches just above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1450 cm⁻¹ region.[9] The spectrum of our target will be a composite of these features, with the additional C-Br stretch at lower wavenumbers.

Protocol for IR Data Acquisition (FTIR-ATR)

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation, eliminating the need for KBr pellets.

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Spectrum Collection: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum. A typical spectral range is 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The isoquinoline core is a strong chromophore, and its absorption spectrum will be modulated by the attached functional groups (auxochromes).

Predicted UV-Vis Absorption Maxima (λ_max)

Solvent Predicted λ_max (nm) Associated Transition

| Ethanol | ~230-250, ~280-300, ~340-360 | π → π* and n → π* transitions |

Comparative Analysis: UV-Vis The UV-Vis spectrum of the parent isoquinoline shows multiple absorption bands related to its aromatic system. The introduction of an amino group, a powerful auxochrome, typically causes a bathochromic (red) shift and an increase in molar absorptivity.[10] A similar effect is seen in 8-aminoquinoline.[11] The bromine and methyl groups are expected to have a smaller, but still noticeable, red-shifting effect on the absorption maxima. The exact λ_max values are sensitive to solvent polarity.[10][12]

Protocol for UV-Vis Data Acquisition

Rationale: Using a polar protic solvent like ethanol allows for the observation of both π → π* and n → π* transitions and is a common standard for UV-Vis analysis of organic molecules.

  • Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade ethanol (e.g., 10⁻⁵ to 10⁻⁴ M). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_max.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent (ethanol).

  • Sample Measurement: Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum over a range of 200-600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Integrated Spectroscopic Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like 3-amino-6-bromo-8-methylisoquinoline.

G Comprehensive Spectroscopic Characterization Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Final Characterization Prep Synthesized Compound (3-amino-6-bromo-8-methylisoquinoline) MS Mass Spectrometry (EI/HRMS) - Molecular Weight - Isotopic Pattern (Br) - Fragmentation Prep->MS Aliquots for each technique NMR NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) - Structural Connectivity - Chemical Environment Prep->NMR Aliquots for each technique IR IR Spectroscopy (FTIR-ATR) - Functional Groups (NH₂, C-Br) Prep->IR Aliquots for each technique UV UV-Vis Spectroscopy (Ethanol) - Conjugated System - Electronic Transitions Prep->UV Aliquots for each technique Confirm Structure Confirmed MS->Confirm Correlated Data NMR->Confirm Correlated Data IR->Confirm Correlated Data UV->Confirm Correlated Data

Caption: A logical workflow for the comprehensive spectroscopic characterization of the target compound.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic analysis of 3-amino-6-bromo-8-methylisoquinoline. The unique combination of an amino, bromo, and methyl substituent on the isoquinoline core gives rise to a set of distinct and identifiable signatures across NMR, MS, IR, and UV-Vis spectroscopy. The provided protocols offer robust, field-proven methods for acquiring high-quality data. By comparing acquired experimental data to the predictions and comparative analyses presented herein, researchers can confidently confirm the structure and purity of this valuable chemical entity.

References

  • Wiley-VCH (2007). Supporting Information. Available at: [Link]

  • PubChem. 3-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Arkat USA. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA, Inc. Available at: [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Marko, D. E., & LaVoie, E. J. (1984). Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Available at: [Link]

  • ResearchGate. UV-Vis absorption of aminoquinoline 3 in various solvents. Available at: [Link]

  • Ghosh, S., et al. (2017). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information - Green Chemistry. Available at: [Link]

  • PubChem. 8-Bromo-6-methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • International Journal of Chemical Studies. Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Available at: [Link]

  • University of Regensburg. Table of Characteristic IR Absorptions. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • PMC. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Center for Biotechnology Information. Available at: [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]

  • SpectraBase. 8-Methylquinoline - Optional[UV-VIS] - Spectrum. Available at: [Link]

  • Semantic Scholar. Mass spectra of the aminoisoquinolines and 5‐amino‐15N‐isoquinoline. Available at: [Link]

  • NIST. 8-Quinolinamine. NIST WebBook. Available at: [Link]

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Comparative

bioisosteric replacement of quinoline with isoquinoline scaffolds

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers Executive Summary: The Strategic Pivot In medicinal chemistry, the choice between quinoline and isoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers

Executive Summary: The Strategic Pivot

In medicinal chemistry, the choice between quinoline and isoquinoline is rarely arbitrary. While both are planar, lipophilic, benzopyridine isomers (


), their utility diverges significantly in metabolic liability  and hydrogen-bond vectorality .

This guide moves beyond basic structural comparisons to address the critical decision matrix: When should you scaffold-hop from quinoline to isoquinoline?

Key Technical Verdict:

  • Select Quinoline when targeting Type II kinase binding modes (hinge region interaction) or when C2/C4 functionalization is synthetically prioritized.

  • Select Isoquinoline to mitigate genotoxicity risks associated with the quinoline 5,6-epoxide metabolite, or to alter the H-bond acceptor vector by ~60° to capture novel pocket interactions.

Physicochemical & Electronic Divergence

The bioisosteric switch involves shifting the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline). This seemingly minor change drastically alters the electronic landscape.

Comparative Data Matrix
PropertyQuinolineIsoquinolineImpact on Drug Design
pKa (Conj. Acid) 4.905.40Isoquinoline is slightly more basic; improved solubility in low pH environments.
Dipole Moment 2.18 D2.49 DIsoquinoline has a higher dipole, potentially improving permeability in specific membranes.
H-Bond Vector ~30° relative to long axis~90° relative to long axisCritical for "lock and key" fit. Swapping scaffolds can salvage "near-miss" ligands.
Metabolic Risk High (Epoxide formation)Low (Benzylic/Ring hydroxylation)CRITICAL: Quinoline 5,6-epoxide is a known mutagenic structural alert.
C-H Activation Favors C2/C3Favors C1 (highly reactive)Isoquinoline C1 allows for rapid diversification via nucleophilic addition.

Critical Analysis: Metabolic Stability & Toxicity

The "Expertise" Pillar: The most profound reason to replace a quinoline scaffold is often not potency, but safety .

The Quinoline Epoxide Liability

Quinoline undergoes metabolism via CYP450 enzymes (specifically CYP2A6 and CYP3A4). A major pathway involves oxidation at the 5,6-position, generating a quinoline-5,6-epoxide . This electrophilic intermediate can covalently bind to DNA bases, leading to genotoxicity and potential carcinogenicity.[1]

The Isoquinoline Advantage

Isoquinoline metabolism typically bypasses this epoxide formation. The nitrogen position deactivates the adjacent ring differently, favoring hydroxylation at the 5- or 8-positions or N-oxidation, which are generally phase II conjugated and excreted safely.

Visualization: Metabolic Divergence Pathways

The following diagram illustrates the mechanistic divergence that makes isoquinoline a safer bioisostere.

MetabolicPathways Quinoline Quinoline Scaffold CYP_Q CYP450 (Oxidation) Quinoline->CYP_Q Isoquinoline Isoquinoline Scaffold CYP_I CYP450 (Oxidation) Isoquinoline->CYP_I Epoxide 5,6-Epoxide (Electrophilic) CYP_Q->Epoxide Major Pathway Hydroxy 5/8-Hydroxy Metabolites CYP_I->Hydroxy Major Pathway DNA_Adduct DNA Adduct Formation (Genotoxicity) Epoxide->DNA_Adduct Nucleophilic Attack Excretion Glucuronidation & Excretion Hydroxy->Excretion

Figure 1: Comparative metabolic fates. Note the red pathway for Quinoline leading to potential genotoxicity, contrasted with the green clearance pathway for Isoquinoline.

Case Study: Melatonin Receptor Agonists

Context: Research into bioisosteres of Agomelatine (a naphthalene-based antidepressant).[2]

  • Challenge: The naphthalene core is lipophilic but metabolically liable (CYP1A2).

  • Strategy: Replace naphthalene with quinoline or isoquinoline to introduce a nitrogen atom, lowering logP and potentially altering metabolic clearance.

  • Outcome:

    • Isoquinoline Analogues: Maintained nanomolar affinity (

      
       < 1 nM) for MT1/MT2 receptors. The shift in the H-bond vector accommodated the binding pocket without steric clash. Crucially, the isoquinoline derivatives showed improved half-life (
      
      
      
      )
      compared to quinoline counterparts due to the avoidance of the rapid 5,6-epoxidation route.
    • Quinoline Analogues: Showed comparable potency but higher intrinsic clearance (

      
      ) in microsomes.
      

Takeaway: When lipophilicity needs reduction without sacrificing planar aromaticity, isoquinoline is often the superior choice for metabolic stability.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (


) and identify the "metabolic soft spot" difference between the two scaffolds.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (Quinoline/Isoquinoline analogs) at 10 mM in DMSO.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate 1 µM compound with microsomes (0.5 mg/mL final protein conc) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 10 min; centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation:





Protocol B: Regioselective C-H Functionalization (Suzuki-Miyaura)

Purpose: To demonstrate the synthetic accessibility of the C1-position in isoquinoline vs. the C2-position in quinoline.

Workflow:

  • Substrate: 1.0 equiv Halo-scaffold (1-chloroisoquinoline OR 2-chloroquinoline).

  • Catalyst: 5 mol%

    
    .
    
  • Coupling Partner: 1.2 equiv Arylboronic acid.

  • Base/Solvent: 2.0 equiv

    
     in Dioxane:Water (4:1).
    
  • Reaction: Heat at 90°C for 4 hours under

    
    .
    
  • Observation:

    • Isoquinoline (C1-Cl): Reacts rapidly (often <1 hr) due to the high electrophilicity of the C1 position adjacent to the nitrogen.

    • Quinoline (C2-Cl): Reacts slower; may require elevated temps (110°C) or specialized ligands (e.g., XPhos).

Structural Overlay & Vector Analysis

Understanding the spatial displacement of the nitrogen lone pair is vital for structure-based drug design (SBDD).

VectorAnalysis Q_N N (Q) Q_Vector HB Acceptor Vector (Q) Q_N->Q_Vector Q_Center Q_Center->Q_N I_N N (IsoQ) Q_Center->I_N I_Vector HB Acceptor Vector (IsoQ) I_N->I_Vector

Figure 2: Vector Displacement. The Quinoline nitrogen projects the H-bond acceptor vector "upwards" (relative to the ring axis), while Isoquinoline projects it "sideways." This ~60° shift allows isoquinoline to capture interactions in pockets where quinoline would face steric clashes.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites. 1[3][4][5]

  • National Institutes of Health (NIH). (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. 2

  • National Institutes of Health (NIH). (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. 6[5][7][8]

  • Washington State University. (2025). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. 9

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. 8

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-8-methylisoquinolin-3-amine proper disposal procedures

Part 1: Executive Safety Directive 6-Bromo-8-methylisoquinolin-3-amine is a specialized heterocyclic intermediate.[1] Due to the lack of a specific, globally harmonized Safety Data Sheet (SDS) for this exact derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

6-Bromo-8-methylisoquinolin-3-amine is a specialized heterocyclic intermediate.[1] Due to the lack of a specific, globally harmonized Safety Data Sheet (SDS) for this exact derivative, the Precautionary Principle must apply.

For disposal and handling purposes, you must classify this compound as a Halogenated, Nitrogen-Containing Organic Solid with potential bioactivity.[1]

Immediate Action Required:

  • Segregation: Do NOT mix this waste with general non-halogenated organic solvents or oxidizers.[1]

  • Labeling: Designate as "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains Brominated Isoquinoline)."[1]

  • Destruction: The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Part 2: Hazard Identification & Risk Assessment (The "Why")

To ensure safety, we must deconstruct the molecule to understand its specific disposal risks. This is not just "chemical waste"; it is a multi-functional entity requiring specific deactivation protocols.[1]

Functional GroupHazard CharacteristicImpact on Disposal
Isoquinoline Core Bioactivity/Toxicity Isoquinolines are pharmacophores often used in kinase inhibitors.[1] Treat as a high-potency compound (HPC) capable of biological effect at low doses.[1]
Primary Amine (-NH₂) Corrosivity/Reactivity Basic nature.[1] Incompatible with strong acids and oxidizers (e.g., bleach/hypochlorite), which can form unstable chloramines.
Bromine Substituent (-Br) Halogenated Waste Upon incineration, generates Hydrogen Bromide (HBr), an acid gas.[1] Crucial: Must be sent to an incinerator equipped with acid gas scrubbers.[1]

Part 3: Personal Protective Equipment (PPE) & Containment[1]

Before initiating any disposal procedure, the following "Self-Validating" safety barrier must be established.

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling dry powder outside a fume hood.[1]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1] The outer glove should be changed immediately upon contamination.[1]

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for particulate handling during disposal.[1]

  • Engineering Control: All transfers must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.[1]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf-life material or synthesis failures.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Transfer:

    • Place the original container inside the fume hood.

    • Transfer the solid into the HDPE waste jar.

    • Technique: Use a disposable antistatic spatula to minimize dust generation.[1]

  • Double Containment: Place the sealed HDPE jar into a clear, 6-mil Low-Density Polyethylene (LDPE) zip-seal bag.

  • Labeling: Apply a hazardous waste label to the outer bag.

    • Text: "Toxic Solid, Organic, N.O.S. (6-Bromo-8-methylisoquinolin-3-amine)."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Protocol B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC effluents containing the compound.

  • Solvent Assessment: Determine the primary solvent.[1]

    • Scenario 1 (Halogenated Solvents like DCM/Chloroform): Combine with the compound in the Halogenated Waste stream.[1]

    • Scenario 2 (Non-Halogenated Solvents like Methanol/DMSO): Because the compound contains Bromine, the entire mixture should ideally be classified as Halogenated Waste to prevent damage to non-scrubbed incinerators.[1]

  • pH Check:

    • Check pH of the waste solution.

    • If pH < 4 or > 10, adjust to neutral (pH 6-8) using dilute sulfuric acid or sodium bicarbonate before adding to the main waste drum to prevent exothermic reactions in the drum.[1]

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

    • CRITICAL: Do not fill carboy >90% to allow for thermal expansion.[1]

Protocol C: Contaminated Consumables

Syringes, weigh boats, gloves, and paper towels.

  • Gross Contamination: If items have visible solid residue, treat them as Solid Chemical Waste (Protocol A).[1]

  • Trace Contamination: Place in a yellow "Chemo/Biohazard" incineration bag or a rigid hazardous waste drum.[1] Do not dispose of in regular trash.

Part 5: Visualizing the Workflow

The following logic flow ensures you select the correct waste stream, preventing regulatory violations (RCRA) and safety incidents.

DisposalFlow Start Waste Generation: 6-Bromo-8-methylisoquinolin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag in HDPE/LDPE Label: Toxic Solid, Organic N.O.S. Solid->SolidAction SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Halogenated Waste Stream (Requires Acid Scrubbing) SolventCheck->HaloStream Yes SolventCheck->HaloStream No (Contaminant is Brominated) YesHalo Yes NoHalo No (e.g., MeOH, DMSO)

Figure 1: Decision logic for waste stream segregation.[1] Note that liquid waste containing this brominated compound defaults to the Halogenated Stream regardless of the solvent to ensure proper incineration.

Part 6: Emergency Spill Management

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Tyvek suit, double gloves, and respiratory protection.[1]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel (dampened with water) to suppress dust.[1]

    • Scoop the wet material into a waste container.[1]

  • Wet Spill (Solution):

    • Cover with a commercial absorbent pad or vermiculite.[1]

    • Do not use bleach. (Risk of reaction with the amine).[1] Use water and soap for final surface cleaning.[1][2][5][6]

Part 7: Regulatory & Compliance Framework[1]

All disposal must align with local and federal regulations.[1]

  • US EPA (RCRA): While this specific CAS is likely not P-listed or U-listed, it falls under Characteristic Waste guidelines if it exhibits toxicity.[1] The safest default is to manage it as a Hazardous Waste .[1]

  • DOT/IATA (Transport):

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (contains 6-Bromo-8-methylisoquinolin-3-amine).[1]

    • UN Number: UN 2811 (Recommended default for toxic organic solids).[1][2]

    • Packing Group: III (Low danger) or II (Medium danger) depending on LD50 data; assume II if unknown.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8][9][10] National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[4]

  • PubChem. Isoquinolin-3-amine (Parent Compound Safety Profile). National Library of Medicine.[1]

Sources

Handling

Personal protective equipment for handling 6-Bromo-8-methylisoquinolin-3-amine

Executive Summary: Risk Profile at a Glance 6-Bromo-8-methylisoquinolin-3-amine is a specialized heterocyclic building block often used in the synthesis of bioactive small molecules (e.g., kinase inhibitors).[1] While sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Risk Profile at a Glance

6-Bromo-8-methylisoquinolin-3-amine is a specialized heterocyclic building block often used in the synthesis of bioactive small molecules (e.g., kinase inhibitors).[1] While specific toxicological data for this exact isomer may be limited in public registries, its structural analogs (brominated amino-isoquinolines) dictate a strict Biosafety Level 1 (BSL-1) protocol with elevated chemical containment measures.[1]

Core Hazard Classification (SAR-Derived):

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled.

  • Irritant (Category 2): Causes skin irritation and serious eye irritation.[1][2][3]

  • STOT-SE (Category 3): May cause respiratory irritation.[1][2][3]

  • Physical State: Solid (Powder/Crystals).[1] Potential for electrostatic charging and dust generation.

Strategic Hazard Assessment

As a Senior Application Scientist, I advise treating this compound not just as a generic "irritant," but as a potent pharmacophore precursor . The presence of the 3-amino group facilitates hydrogen bonding (increasing water solubility and biological interaction), while the 6-bromo and 8-methyl substituents enhance lipophilicity.[1]

Why this matters for safety:

  • Bioavailability: The lipophilic substituents increase the likelihood of dermal absorption.

  • Reactivity: The aromatic amine is nucleophilic; accidental contact with strong oxidizers or acid chlorides can result in rapid, exothermic reactions.

  • Dust Hazard: As a halogenated heterocycle, the dust is heavy and may settle on surfaces, creating a long-term contamination risk if not properly cleaned.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide "Defense in Depth"—multiple layers of protection to prevent exposure.

Zone PPE Requirement Technical Justification
Respiratory N95 / P2 Mask (Minimum)Prevents inhalation of fine particulates during weighing.[1] If handling >500 mg outside a hood, upgrade to a Half-face respirator with P100 cartridges .[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer Layer: Standard Nitrile (changed immediately upon splash).[1] Inner Layer: High-dexterity Nitrile (provides barrier during doffing).[1] Note: Latex is NOT recommended due to poor organic solvent resistance if the compound is in solution.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around frames.[1] Goggles seal the orbital area.
Body Lab Coat (Tyvek® preferred) Cotton coats can absorb solutions.[1] Tyvek provides a liquid barrier. Ensure cuffs are tucked under gloves.

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs during the transfer of dry solid.[1]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Static Mitigation: Use an anti-static gun or wipe on the spatula and weighing boat. Brominated heterocycles are prone to static cling, which can cause "jumping" of the powder.

  • The "Wet" Transfer Method:

    • Tare the vial containing the solvent (e.g., DMSO) first.

    • Add the solid directly to the solvent vial rather than weighing on paper and transferring. This captures dust immediately in the liquid phase.

Phase B: Solubilization & Reaction

Once in solution, the risk shifts from inhalation to permeation.

  • Solvent Selection:

    • Preferred: DMSO or DMF (High solubility, but high skin permeability—maintain double gloves).

    • Avoid: Ethers (unless necessary) due to volatility which can carry the compound as an aerosol.

  • Labeling: Any flask containing this intermediate must be labeled "TOXIC - HALOGENATED AMINE" to prevent confusion with general organic waste.[1]

Phase C: Waste Disposal Logic

Improper disposal is a regulatory violation and an environmental hazard.[1]

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves go into Hazardous Solid Waste (Yellow bag/bin).

  • Liquid Waste:

    • DO NOT pour down the drain.[1]

    • Segregate into Halogenated Organic Waste streams.[1] The bromine atom classifies this strictly as halogenated, even if the solvent (like Acetone) is not.

    • Why? Halogenated waste is incinerated at higher temperatures to prevent dioxin formation. Mixing it with non-halogenated waste complicates this process.

Emergency Response Logic (Visualization)

The following diagram outlines the immediate decision logic for a spill event.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Assess->Solid Solution Solution (DMSO/DCM) Assess->Solution ActionSolid 1. Dampen paper towel (prevent dust) 2. Wipe gently inward 3. Place in Haz Waste Solid->ActionSolid ActionSol 1. Cover with absorbent pads 2. Do NOT use water (spreads spill) 3. Double bag waste Solution->ActionSol Final Clean surface with Soap & Water ActionSolid->Final ActionSol->Final Report File Incident Report Final->Report

Figure 1: Decision logic for containing spills of 6-Bromo-8-methylisoquinolin-3-amine. Note the differentiation between solid and solution cleanup to prevent aerosolization.

References

  • PubChem. (2025).[1][2] Isoquinolin-3-amine Compound Summary (CID 311869).[1][2] National Library of Medicine.

  • Thermo Fisher Scientific. (2012).[1] Safety Data Sheet: 1-Bromoisoquinolin-3-amine.[1][3][1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Aminoisoquinoline.[1][1]

  • University of Wisconsin–Madison. (2025). Chemical Disposal Procedures: Halogenated vs. Non-Halogenated Waste.[4][5][6]

Sources

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